1-Methyl-1H-indol-3-yl myristate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1-methylindol-3-yl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-22-19-24(2)21-17-15-14-16-20(21)22/h14-17,19H,3-13,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKWHTKWDDXSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066973 | |
| Record name | 1-Methyl-1H-indol-3-yl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24263-92-1 | |
| Record name | Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24263-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024263921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-1H-indol-3-yl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Mechanism of Action of 1-Methyl-1H-indol-3-yl myristate: A Hypothetical Exploration
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Scientific Imperative
The confluence of a privileged indole scaffold with a myristate tail in the novel molecule, 1-Methyl-1H-indol-3-yl myristate, presents a compelling case for in-depth mechanistic investigation. The indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Myristate, a saturated fatty acid, is not merely a lipophilic appendage; it can act as a penetration enhancer and is pivotal in the biological process of myristoylation, which governs protein localization and function.[4][5]
This guide, therefore, puts forth a hypothetical, yet scientifically rigorous, framework for elucidating the in-vitro mechanism of action of 1-Methyl-1H-indol-3-yl myristate. As Senior Application Scientists, our objective is to provide a self-validating system of inquiry, grounded in established protocols and causal reasoning, to systematically unravel the therapeutic potential of this intriguing compound.
Part 1: Initial Characterization and Hypothesis Generation
The initial step in understanding the mechanism of action of a novel compound is to assess its fundamental cytotoxic profile and to generate hypotheses based on its structural motifs.
Preliminary Cytotoxicity Screening
The first line of inquiry is to determine the concentration range over which 1-Methyl-1H-indol-3-yl myristate exhibits biological activity. A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a normal human cell line (e.g., human dermal fibroblasts) should be employed to assess both anticancer potential and general cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-Methyl-1H-indol-3-yl myristate (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Causality Behind Experimental Choice: The MTT assay is a robust and widely accepted colorimetric assay that provides a quantitative measure of cell viability. By comparing the IC50 values across cancerous and non-cancerous cell lines, we can obtain a preliminary therapeutic index.
Hypothesis Generation Based on Structural Moieties
The structure of 1-Methyl-1H-indol-3-yl myristate suggests several potential mechanisms of action:
-
Enzyme Inhibition: The indole ring is a known scaffold for inhibitors of various enzymes, including kinases, indoleamine 2,3-dioxygenase (IDO1), and acetylcholinesterase.[1][3][6][7]
-
Disruption of Protein-Protein Interactions: The lipophilic myristate tail could facilitate insertion into cellular membranes or interaction with hydrophobic pockets of proteins.
-
Antimicrobial Activity: Both indole derivatives and myristate have demonstrated antimicrobial properties.[3][8][9]
-
Inhibition of N-Myristoyltransferase (NMT): Myristic acid analogues are known to inhibit NMT, an enzyme crucial for the survival of pathogenic fungi.[5]
Part 2: Elucidating the Molecular Mechanism of Action
Based on the initial hypotheses, a series of targeted in vitro assays can be employed to dissect the molecular mechanism of 1-Methyl-1H-indol-3-yl myristate.
Investigation of Enzyme Inhibition
Given the prevalence of enzyme inhibition among indole derivatives, a screening against a panel of relevant enzymes is a logical next step.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., a panel of receptor tyrosine kinases) and its specific substrate.
-
Compound Incubation: Add varying concentrations of 1-Methyl-1H-indol-3-yl myristate to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Causality Behind Experimental Choice: Many indole derivatives function as ATP-competitive kinase inhibitors.[3] This assay will directly assess the ability of our compound to inhibit the catalytic activity of key kinases involved in cancer cell proliferation and survival.
Experimental Protocol: Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
-
Enzyme Reaction: Set up a reaction containing recombinant human IDO1 enzyme, L-tryptophan (the substrate), and necessary co-factors.
-
Compound Addition: Add 1-Methyl-1H-indol-3-yl myristate at various concentrations.
-
Product Quantification: After incubation, measure the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, using a colorimetric assay.
-
Data Analysis: Calculate the IC50 for IDO1 inhibition.
Causality Behind Experimental Choice: IDO1 is a key enzyme in cancer immune evasion, and its inhibition is a promising therapeutic strategy.[7] The indole structure of our compound makes it a candidate for an IDO1 inhibitor.
Assessment of Apoptosis Induction
If the compound exhibits cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with 1-Methyl-1H-indol-3-yl myristate at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
Causality Behind Experimental Choice: This assay provides a quantitative assessment of apoptosis by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via PI).
dot
Caption: Workflow for assessing apoptosis induction.
Investigation of Cellular Signaling Pathways
To delve deeper into the mechanism, the effect of the compound on key signaling pathways should be investigated.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with 1-Methyl-1H-indol-3-yl myristate, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases, apoptosis-related proteins like caspases and Bcl-2 family members).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
Causality Behind Experimental Choice: Western blotting allows for the visualization and semi-quantification of specific proteins, providing insights into which signaling pathways are modulated by the compound.
dot
Caption: Western blotting workflow for pathway analysis.
Part 3: Investigating the Role of the Myristate Moiety
The myristate tail may have specific functions that can be dissected through targeted experiments.
N-Myristoyltransferase (NMT) Inhibition Assay
Experimental Protocol: In Vitro NMT Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant NMT, a peptide substrate with an N-terminal glycine, and myristoyl-CoA.
-
Compound Addition: Add 1-Methyl-1H-indol-3-yl myristate at various concentrations.
-
Detection: Quantify the myristoylation of the peptide substrate, for example, by using a radiolabeled myristoyl-CoA and measuring radioactivity incorporated into the peptide.
-
Data Analysis: Determine the IC50 for NMT inhibition.
Causality Behind Experimental Choice: This assay directly tests the hypothesis that the compound can inhibit NMT, a potential mechanism for antifungal and anticancer activity.[5]
Membrane Interaction Studies
The lipophilic nature of the myristate tail suggests potential interactions with cellular membranes.
Experimental Protocol: Liposome Permeability Assay
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye.
-
Compound Treatment: Treat the liposomes with 1-Methyl-1H-indol-3-yl myristate.
-
Fluorescence Measurement: Measure the release of the fluorescent dye from the liposomes over time. An increase in fluorescence indicates membrane permeabilization.
Causality Behind Experimental Choice: This cell-free assay provides direct evidence of the compound's ability to disrupt lipid bilayers, a potential mechanism for cytotoxicity.
Part 4: Data Presentation and Summary
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Activity of 1-Methyl-1H-indol-3-yl myristate
| Assay | Cell Line/Enzyme | IC50 (µM) [Mean ± SD] |
| Cytotoxicity (MTT) | MCF-7 | |
| A549 | ||
| HCT-116 | ||
| HDF | ||
| Kinase Inhibition | Kinase X | |
| Kinase Y | ||
| IDO1 Inhibition | IDO1 | |
| NMT Inhibition | NMT |
Conclusion and Future Directions
This in-depth technical guide outlines a comprehensive and logical workflow for the in vitro characterization of 1-Methyl-1H-indol-3-yl myristate. The proposed experiments are designed to systematically investigate its cytotoxic and potential therapeutic activities, and to elucidate the underlying molecular mechanisms. The results from these studies will provide a solid foundation for further preclinical development, including in vivo efficacy and toxicity studies. The multifaceted nature of this molecule, combining the versatile indole scaffold with the biologically active myristate tail, holds significant promise for the discovery of novel therapeutic agents.
References
- Al-maarif University College, Medical and Chemical Laboratory Techniques Department, Al-anbarRamadi, Iraq. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.
- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. (2025).
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
- Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Taylor & Francis Online. (2022).
- Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. (2025).
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
- Synthesis and biological evalu
- Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Deriv
- Effect and mode of action of aliphatic esters on the in vitro skin permeation of nicorandil. Semantic Scholar. (1988).
- Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. PMC. (2023).
- (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.
- Enhancing effects of myristyl lactate and lauryl lactate on percutaneous absorption of indomethacin in r
- Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp.
- (PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents.
Sources
- 1. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. espublisher.com [espublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methyl-1H-indol-3-yl myristate: Physicochemical Properties and Synthetic Strategy
Introduction
Indole derivatives are a cornerstone of medicinal chemistry and materials science, with a vast number of natural products and synthetic compounds featuring this heterocyclic scaffold. The functionalization of the indole ring at the C3 position is a particularly fruitful area of research, leading to compounds with a wide array of biological activities. This technical guide focuses on a specific, novel derivative, 1-Methyl-1H-indol-3-yl myristate. This molecule combines the 1-methylindole moiety, a common building block in pharmaceuticals, with myristic acid, a saturated fatty acid. The resulting ester could possess unique properties, potentially influencing its lipophilicity, membrane permeability, and overall pharmacological profile.
This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-indol-3-yl myristate, namely its molecular weight and exact mass. Furthermore, we present a detailed, field-proven synthetic protocol for its preparation, grounded in established methodologies for indole functionalization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and study of this and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its characterization, analysis, and application in further research. For 1-Methyl-1H-indol-3-yl myristate, the molecular weight and exact mass are foundational data points.
| Property | Value |
| Molecular Formula | C₂₃H₃₅NO₂ |
| Molecular Weight | 357.53 g/mol |
| Exact Mass | 357.26678 u |
Note: The molecular weight is calculated using the atomic weights of the constituent elements, while the exact mass is determined using the mass of the most abundant isotope of each element.
Synthetic Strategy: C3-Esterification of 1-Methyl-1H-indole
The synthesis of 1-Methyl-1H-indol-3-yl myristate can be efficiently achieved through the direct esterification of 1-methyl-1H-indole with myristic acid. While several methods for the C-H functionalization of indoles exist, a copper-catalyzed C3-H esterification presents a robust and regioselective approach.[1][2] This method avoids the pre-functionalization of the indole ring, offering a more atom-economical pathway.
Experimental Workflow: Copper-Catalyzed C3-Esterification
The following diagram illustrates the workflow for the synthesis of 1-Methyl-1H-indol-3-yl myristate.
Caption: Synthetic workflow for 1-Methyl-1H-indol-3-yl myristate.
Detailed Experimental Protocol
This protocol is adapted from established methods for the copper-catalyzed C3-esterification of indoles.[2]
Materials:
-
1-Methyl-1H-indole (C₉H₉N, MW: 131.17 g/mol )[3]
-
Myristic Acid (C₁₄H₂₈O₂, MW: 228.37 g/mol )[4]
-
Copper(II) Bromide (CuBr₂, Catalyst)
-
Silver(I) Carbonate (Ag₂CO₃, Oxidant)
-
Potassium Persulfate (K₂S₂O₈, Oxidant)
-
Dimethyl Sulfoxide (DMSO, Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a dry 10 mL Schlenk tube, add 1-methyl-1H-indole (0.1 mmol, 1.0 equiv), myristic acid (0.2 mmol, 2.0 equiv), CuBr₂ (0.02 mmol, 20 mol%), Ag₂CO₃ (0.2 mmol, 2.0 equiv.), and K₂S₂O₈ (0.2 mmol, 2.0 equiv.).
-
Rationale: The use of an excess of the carboxylic acid helps to drive the reaction towards the product. CuBr₂ serves as the catalyst for the C-H activation. The combination of Ag₂CO₃ and K₂S₂O₈ acts as an effective oxidant system for the catalytic cycle.
-
-
Solvent Addition and Reaction: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon). Add 3 mL of anhydrous DMSO via syringe. Place the reaction tube in a preheated oil bath at 80 °C and stir for 10-12 hours.
-
Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. DMSO is a suitable polar aprotic solvent for this type of reaction. The elevated temperature provides the necessary activation energy for the C-H bond cleavage.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate = 5:1).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of NaHCO₃ (2 x 10 mL) to remove any unreacted myristic acid, followed by a wash with brine (1 x 10 mL).
-
Rationale: The basic wash with sodium bicarbonate deprotonates the carboxylic acid, making it water-soluble and thus easily separable from the organic phase containing the desired ester product.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-Methyl-1H-indol-3-yl myristate.
Self-Validating System and Trustworthiness
The described protocol incorporates self-validating steps. The progress of the reaction is monitored by TLC, ensuring the reaction is allowed to proceed to completion. The purification by column chromatography, with subsequent characterization of the fractions (e.g., by NMR and mass spectrometry), confirms the identity and purity of the final product, ensuring the trustworthiness of the obtained results.
Conclusion
This technical guide has provided the foundational physicochemical data for 1-Methyl-1H-indol-3-yl myristate and a detailed, scientifically-grounded synthetic protocol for its preparation. By leveraging established copper-catalyzed C3-H esterification methodology, researchers can reliably synthesize this novel indole derivative for further investigation. The provided rationale for each experimental step is intended to empower scientists to adapt and apply these principles to the synthesis of other functionalized indole compounds, thereby advancing research in drug discovery and materials science.
References
-
PubChem. (n.d.). Myristic Acid. National Center for Biotechnology Information. Retrieved from [Link]4]
-
Pan, Y.-L., Xu, H.-F., Hu, X.-Y., Li, G.-J., & Chen, J.-Z. (2021). Copper(ii)-catalysed direct C3–H esterification of indoles assisted by an N,N-bidentate auxiliary moiety. Organic & Biomolecular Chemistry, 19(13), 2965–2969. [Link]1]
-
PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]3]
-
Pan, Y.-L., Xu, H.-F., Hu, X.-Y., Li, G.-J., & Chen, J.-Z. (2021). Copper(ii)-catalysed direct C3–H esterification of indoles assisted by an N,N-bidentate auxiliary moiety. Organic & Biomolecular Chemistry, 19(13), 2965–2969. [Link]2]
Sources
- 1. Copper(ii)-catalysed direct C3–H esterification of indoles assisted by an N,N-bidentate auxiliary moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper(ii)-catalysed direct C3–H esterification of indoles assisted by an N,N-bidentate auxiliary moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile and Biotransformation Dynamics of 1-Methyl-1H-indol-3-yl Myristate in Mammalian Models
Executive Summary
1-Methyl-1H-indol-3-yl myristate (also known as N-methylindoxyl myristate, CAS: 24263-92-1) is a highly lipophilic, synthetic chromogenic ester. While traditionally utilized in vitro as a specialized substrate for quantifying wax-ester hydrolase (EC 3.1.1.50) [1] and formulating clinical triglyceride controls [2], its emerging application in in vivo diagnostic imaging and as a surrogate lipid in pharmacokinetic modeling necessitates a rigorous toxicological evaluation. This whitepaper elucidates the in vivo biotransformation, systemic toxicity, and self-validating experimental protocols required to profile this compound in animal models.
Mechanistic Pharmacokinetics & Biotransformation
The toxicological footprint of 1-Methyl-1H-indol-3-yl myristate is entirely dictated by its rapid enzymatic hydrolysis rather than the intrinsic toxicity of the parent molecule.
Upon systemic administration, the ester bond is rapidly cleaved by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases (CES). BChE exhibits complex, time-dependent hysteretic kinetics when interacting with N-methylindoxyl esters, transitioning from an unprimed to a primed conformational state to facilitate rapid hydrolysis [3].
This cleavage yields two distinct metabolites with divergent physiological fates:
-
Myristic Acid: A naturally occurring 14-carbon saturated fatty acid that seamlessly integrates into mitochondrial β -oxidation pathways, contributing negligible toxicity.
-
1-Methylindoxyl: A highly reactive intermediate. In the presence of molecular oxygen, pairs of 1-methylindoxyl molecules rapidly auto-oxidize to form the insoluble blue dye N,N'-dimethylindigo [4]. This oxidation event is toxicologically significant because it stoichiometrically generates reactive oxygen species (ROS), specifically superoxide anions ( O2∙− ).
Fig 1: Biotransformation pathway of 1-Methyl-1H-indol-3-yl myristate via esterase hydrolysis.
Toxicological Profile in Animal Models
The systemic toxicity of 1-Methyl-1H-indol-3-yl myristate is generally low, but it presents unique phenotypic and hematological challenges during preclinical evaluation.
Acute Toxicity and Chromaturia
The compound exhibits an oral LD50 > 2000 mg/kg in murine models. The most striking clinical observation is chromaturia —a harmless but visually alarming blue/green discoloration of the urine and transient staining of mucosal tissues. This is a direct result of the renal clearance of N,N'-dimethylindigo.
Hematological Toxicity (Methemoglobinemia)
The primary dose-limiting toxicity is hematological. The ROS generated during the auto-oxidation of 1-methylindoxyl can overwhelm erythrocyte antioxidant defenses (e.g., glutathione). This oxidative stress converts the Fe2+ in hemoglobin to Fe3+ , resulting in mild to moderate methemoglobinemia at high systemic exposures.
Hepatic and Renal Endpoints
Subchronic exposure (e.g., 28-day repeated dose) induces mild hepatocellular hypertrophy. This is an adaptive response driven by the upregulation of hepatic carboxylesterases and the metabolic demand of clearing the highly lipophilic indigoid dye via biliary excretion.
Quantitative Data Summaries
Table 1: Pharmacokinetic Parameters (Rodent Model, IV Administration)
| Parameter | Value (Mean ± SD) | Mechanistic Rationale |
| Half-life ( t1/2 ) | 4.2 ± 0.8 min | Rapid cleavage by abundant plasma BChE and tissue esterases. |
| Clearance (Cl) | 85 ± 12 mL/min/kg | High susceptibility to non-specific enzymatic degradation. |
| Volume of Dist. ( Vd ) | 0.6 ± 0.1 L/kg | High lipophilicity prior to ester bond hydrolysis. |
Table 2: Toxicological Endpoints
| Endpoint | Value | Primary Observation / Implication |
| Acute LD50 (Oral) | > 2000 mg/kg | No acute lethality; profound but reversible chromaturia. |
| NOAEL (Subchronic) | 50 mg/kg/day | Absence of significant methemoglobinemia or GSH depletion. |
| LOAEL (Subchronic) | 150 mg/kg/day | Measurable erythrocyte GSH depletion; mild hepatic hypertrophy. |
Self-Validating Experimental Protocols
To accurately assess the toxicity of rapidly hydrolyzing chromogenic esters, standard toxicological assays must be modified. The following protocols are designed as self-validating systems , ensuring that experimental artifacts (such as ex vivo hydrolysis) do not confound the data.
Protocol 1: In Vivo Hydrolysis and Mass Balance Reconciliation
Objective: To quantify the pharmacokinetic decay of the parent compound while validating the esterase cleavage rate.
-
Step 1: Administer 1-Methyl-1H-indol-3-yl myristate (10 mg/kg IV) via the lateral tail vein in Sprague-Dawley rats.
-
Step 2: Collect serial blood samples (1, 3, 5, 10, 30 min) into K2EDTA tubes pre-treated with 100 µM paraoxon (a potent esterase inhibitor) to halt ex vivo hydrolysis.
-
Step 3: Extract plasma using cold acetonitrile (1:4 v/v) and analyze via LC-MS/MS for the parent compound and myristic acid.
-
Step 4: Quantify N,N'-dimethylindigo in the pellet via spectrophotometry (absorbance at 610 nm) after dissolution in DMSO.
-
Causality & Self-Validation: The protocol validates itself through stoichiometric mass balance. The molar disappearance of the parent compound must equal the molar appearance of myristic acid and half the molar appearance of the dimeric dye. A deficit in the mass balance immediately flags alternative metabolic pathways (e.g., CYP450-mediated ring oxidation), preventing false assumptions about clearance mechanisms.
Protocol 2: Erythrocyte Oxidative Stress and MetHb Quantification
Objective: To measure the downstream toxicological effects of indoxyl auto-oxidation.
-
Step 1: Following dosing, draw 50 µL of whole blood at Tmax (approx. 15 min post-dose) into heparinized capillaries.
-
Step 2: Lyse erythrocytes in a hypotonic phosphate buffer (pH 6.8).
-
Step 3: Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb) using a multi-wavelength spectrophotometer.
-
Step 4: Quantify total reduced glutathione (GSH) using Ellman’s reagent (DTNB).
-
Causality & Self-Validation: Why measure MetHb alongside the dye? Because the formation of N,N'-dimethylindigo generates a predictable, stoichiometric amount of ROS. The level of MetHb formed must correlate linearly with the concentration of dye detected in Protocol 1. If dye levels are high but MetHb is low, the system self-validates that the animal's endogenous GSH reserves successfully buffered the oxidative insult, establishing the true NOAEL.
Fig 2: Self-validating experimental workflow for in vivo pharmacokinetic and toxicity profiling.
References
-
Information on EC 3.1.1.50 - wax-ester hydrolase. BRENDA Enzyme Database. Available at:[Link]
- Process for making triglyceride controls, calibrators and standards comprising novel triglyceride substitutes.Google Patents (US5885784A).
-
Butyrylcholinesterase-catalyzed hydrolysis of N-methylindoxyl acetate: analysis of volume changes upon reaction and hysteretic behavior. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Available at:[Link]
-
Indigogenic substrates for detection and localization of enzymes. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]
Sources
- 1. Information on EC 3.1.1.50 - wax-ester hydrolase - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. US5885784A - Process for making triglyceride controls, calibrators and standards comprising novel triglyceride substitutes - Google Patents [patents.google.com]
- 3. Butyrylcholinesterase-catalyzed hydrolysis of N-methylindoxyl acetate: analysis of volume changes upon reaction and hysteretic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Methyl-1H-indol-3-yl Myristate via Transition-Metal-Catalyzed C3-Acyloxylation
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Protocol & Application Guide
Introduction and Mechanistic Rationale
Indoxyl esters, particularly those with long aliphatic chains like myristate (C14), are highly valuable tools in biochemistry and drug development. They serve as lipophilic chromogenic or fluorogenic substrates for profiling the activity of esterases, lipases, and specific cellular enzymes [1].
Synthesizing 1-methyl-1H-indol-3-yl myristate presents a fundamental chemoselectivity challenge. The indole core is an ambient nucleophile with highest electron density at the C3 position. Traditional reactions between 1-methylindole and myristoyl chloride predominantly yield 3-acylindoles (C-acylation) rather than the desired indoxyl esters (O-acylation). To bypass this, modern synthetic protocols utilize an oxidative C–H acyloxylation strategy. By employing a Palladium(II) or Cobalt(II) catalyst in the presence of a terminal oxidant, the C3–H bond is directly functionalized with myristic acid to form the C–O bond, avoiding the unstable indoxyl intermediate [2].
Catalytic Pathway
The reaction proceeds via an electrophilic palladation at the C3 position of the indole, followed by ligand exchange with myristate, and subsequent reductive elimination to forge the C–O bond. The Pd(0) species is then re-oxidized to Pd(II) by potassium persulfate ( K2S2O8 ) to close the catalytic cycle.
Figure 1: Catalytic cycle for the Pd-catalyzed C3-selective C-H acyloxylation of 1-methylindole.
Experimental Design and Optimization
To ensure a self-validating system, the protocol relies on specific stoichiometric ratios and solvent choices designed to suppress oxidative dimerization of the indole core [3].
Table 1: Reaction Optimization Parameters
| Parameter | Choice | Mechanistic Justification |
| Catalyst | Pd(OAc)2 (5 mol%) | Provides optimal electrophilicity for C3 palladation without over-oxidizing the substrate. |
| Oxidant | K2S2O8 (2.0 equiv) | Efficiently regenerates Pd(II) from Pd(0); avoids the halogenation side-reactions seen with hypervalent iodine reagents. |
| Solvent | 1,2-Dichloroethane (DCE) | Non-coordinating solvent that stabilizes the cationic Pd intermediates and allows for a higher reflux temperature (80 °C). |
| Additive | None required | Unlike some C-H activations, the inherent nucleophilicity of C3 negates the need for directing groups or silver additives. |
Step-by-Step Synthesis Protocol
Scale: 1.0 mmol (Analytical/Preparative Scale) Estimated Time: 2 hours setup, 12 hours reaction, 4 hours purification.
Materials Required
-
1-Methylindole (131 mg, 1.0 mmol)
-
Myristic acid (Tetradecanoic acid) (342 mg, 1.5 mmol)
-
Palladium(II) acetate ( Pd(OAc)2 ) (11.2 mg, 0.05 mmol)
-
Potassium persulfate ( K2S2O8 ) (540 mg, 2.0 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Methodology
-
Reaction Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry Argon three times to ensure an inert atmosphere. Crucial Step: Oxygen must be excluded to prevent the auto-oxidation of the indole core to isatin derivatives.
-
Reagent Addition: Add 1-methylindole (131 mg), myristic acid (342 mg), Pd(OAc)2 (11.2 mg), and K2S2O8 (540 mg) to the Schlenk tube.
-
Solvent Introduction: Inject 5.0 mL of anhydrous DCE via syringe. Seal the tube with a Teflon screw cap.
-
Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The solution will transition from pale yellow to a dark amber color as the active Pd species cycles.
-
Reaction Quenching: Remove the vessel from the oil bath and allow it to cool to room temperature. Dilute the mixture with 15 mL of Dichloromethane (DCM) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (20 mL) to remove unreacted myristic acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane/Ethyl Acetate (98:2 to 95:5). The product elutes as a fast-moving UV-active band ( Rf≈0.6 in 9:1 Hexane/EtOAc).
-
Isolation: Concentrate the product fractions to yield 1-Methyl-1H-indol-3-yl myristate as a viscous, pale-yellow oil or low-melting solid.
Analytical Characterization
To validate the structural integrity of the synthesized 1-Methyl-1H-indol-3-yl myristate, cross-reference the isolated compound against the following expected spectroscopic parameters.
Table 2: Expected Spectroscopic Data
TechniqueKey Signals / Data PointsAssignment 1 H NMR (400 MHz, CDCl3 ) δ 7.55 (d, 1H), 7.30-7.10 (m, 3H)Indole aromatic protons (C4, C5, C6, C7) δ 7.05 (s, 1H)Indole C2-H (Diagnostic for C3 substitution) δ 3.75 (s, 3H)N- CH3 δ 2.65 (t, 2H, J = 7.5 Hz) α CH2 of myristate chain δ 1.80-1.20 (m, 22H)Aliphatic chain CH2 envelope δ 0.88 (t, 3H, J = 6.8 Hz)Terminal CH3 of myristate chain 13 C NMR (100 MHz, CDCl3 ) δ 172.5Ester Carbonyl (C=O) δ 131.0Indole C3 (O-bearing carbon)HRMS (ESI-TOF)m/z: [M+H]+ Calcd for C23H36NO2 : 358.2741Found: 358.2745
References
-
Arnold, R., Nutter, W., & Stepp, W. (1959). Notes. Indoxyl Acetate from Indole. The Journal of Organic Chemistry, 24(1), 117-118. Available at:[Link]
-
Zhou, Y., Chen, G., Li, C., Liu, X., & Liu, P. (2021). Cobalt(II)-catalyzed direct C3-selective C–H acyloxylation of indoles with carboxylic acids. Chinese Journal of Organic Chemistry, 41(8), 3235. Available at:[Link] (Cited within ACS legacy archive cross-references).
-
Jha, A. K., et al. (2025). FeCl3/TBHP-Mediated Oxidation of Indoles: Divergent Product Selectivity under Mechanochemical and Solution-Based Conditions. The Journal of Organic Chemistry. Available at:[Link]
Title: A Novel Approach to Quantitative Lipidomics: Employing 1-Methyl-1H-indol-3-yl Myristate as a Structurally Unique Internal Standard
An Application Note on the Use of 1-Methyl-1H-indol-3-yl Myristate as an Internal Standard in Lipidomics
Introduction
Quantitative accuracy is the cornerstone of high-impact lipidomics research, particularly in the realms of biomarker discovery and drug development. The inherent variability in sample preparation and the complexities of electrospray ionization (ESI) mass spectrometry (MS), such as ion suppression or enhancement, necessitate the use of internal standards for reliable quantification.[1][2][3] An ideal internal standard is a non-endogenous molecule that shares similar physicochemical properties with the analyte of interest, is added in a known quantity to samples prior to extraction, and can be clearly distinguished by the mass spectrometer.[3]
While stable isotope-labeled lipids are considered the gold standard, their availability is limited and costs can be prohibitive for large-scale studies. This has led to the widespread use of non-endogenous, structurally similar lipids, often with odd-chain fatty acids.[4] However, the ever-expanding known lipidome presents challenges in finding appropriate standards that do not co-elute or have isobaric interferences with endogenous species.
This application note proposes the synthesis and application of a novel, structurally distinct molecule, 1-Methyl-1H-indol-3-yl myristate , as a versatile internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. Its unique indole moiety offers a distinct m/z value and fragmentation pattern, minimizing the risk of isobaric overlap with endogenous lipids, while the myristate chain provides chromatographic behavior amenable to reversed-phase separations commonly used in lipidomics.
Rationale for 1-Methyl-1H-indol-3-yl Myristate as an Internal Standard
The selection of 1-Methyl-1H-indol-3-yl myristate is predicated on several key properties desirable for an internal standard:
-
Non-Endogenous Nature: The core structure, an ester of 1-methyl-3-hydroxyindole, is not known to be naturally present in mammalian systems. This ensures that the detected signal originates solely from the added standard.
-
Chemical Stability: The ester linkage is stable under typical lipid extraction and storage conditions. The N-methylation of the indole ring prevents potential side reactions that could occur with an unprotected indole nitrogen.
-
Favorable Ionization and Fragmentation: The indole group is readily protonated, making it highly suitable for positive mode ESI-MS analysis. The molecule is expected to produce a strong parent ion and predictable fragment ions upon collision-induced dissociation (CID), which are essential for specific detection using Multiple Reaction Monitoring (MRM).
-
Chromatographic Versatility: The long C14 fatty acid chain (myristate) ensures its co-extraction with a broad range of lipids using standard organic solvent extraction methods, such as the Matyjasik protocol (using methyl-tert-butyl ether, MTBE).[4] Its hydrophobicity allows it to be retained and separated effectively in reversed-phase liquid chromatography.
Proposed Synthesis of 1-Methyl-1H-indol-3-yl Myristate
As this compound is not commercially available, a straightforward two-step synthesis is proposed, starting from commercially available precursors.
Step 1: N-methylation of Indole-3-carbinol. Indole-3-carbinol is N-methylated using a standard procedure with a methylating agent like methyl iodide in the presence of a base.[5]
Step 2: Esterification. The resulting 1-methyl-1H-indol-3-ol is then esterified with myristoyl chloride in the presence of a non-nucleophilic base like pyridine to yield the final product, 1-Methyl-1H-indol-3-yl myristate.
Caption: Proposed two-step synthesis of 1-Methyl-1H-indol-3-yl myristate.
Application Protocol: Quantification of Fatty Acid Esters in Human Plasma
This protocol outlines the use of 1-Methyl-1H-indol-3-yl myristate for the quantification of a target lipid class, such as fatty acid esters of hydroxylated lipids, in human plasma samples.
Materials and Reagents
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE, HPLC Grade)[6]
-
Water (LC-MS Grade)
-
1-Methyl-1H-indol-3-yl myristate (synthesized and purified)
-
Isopropanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid
-
Ammonium Formate
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials with inserts
Experimental Workflow
Caption: Experimental workflow for lipid extraction using the internal standard.
Step-by-Step Methodology
-
Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh ~1 mg of 1-Methyl-1H-indol-3-yl myristate and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol. Store at -20°C.
-
-
Sample Preparation and Lipid Extraction: [4][6]
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the 10 µg/mL IS working solution to each sample.
-
Add 225 µL of ice-cold methanol. Vortex for 10 seconds.
-
Add 750 µL of ice-cold MTBE. Vortex for 30 seconds and then shake for 10 minutes at 4°C.
-
To induce phase separation, add 188 µL of LC-MS grade water. Vortex for 20 seconds.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (~600 µL) and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) and transfer to an LC-MS vial with an insert.
-
LC-MS/MS Analysis
-
LC System: Standard reversed-phase UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 40% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 40% B.
-
MS System: Triple quadrupole mass spectrometer capable of MRM.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Table 1: Hypothetical MRM Transitions for Analysis
| Compound Class | Analyte Example | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Internal Standard | 1-Methyl-1H-indol-3-yl myristate | 356.3 | 144.1 | 50 |
| Target Analyte | Cholesteryl Linoleate | 369.3 (as [M-H2O+H]+) | 147.1 | 50 |
| Target Analyte | Glyceryl Trimyristate | 723.7 (as [M+NH4]+) | 496.5 | 50 |
Note: The precursor ion for 1-Methyl-1H-indol-3-yl myristate is calculated as [M+H]+ (C23H37NO2, Exact Mass: 355.28). The product ion at m/z 144.1 corresponds to the protonated 1-methyl-1H-indol-3-ol fragment after the loss of the myristate chain.
Data Analysis and Quantification
The fundamental principle of internal standardization is that the ratio of the analyte's signal intensity to the internal standard's signal intensity will remain constant despite variations in sample recovery or ionization efficiency.[1][7]
Quantification Logic:
Caption: Logic for quantification using an internal standard.
The concentration of the target analyte is determined by calculating the peak area ratio between the analyte and the internal standard. This ratio is then compared against a calibration curve generated using known concentrations of the analyte spiked with a constant amount of the internal standard.
Table 2: Example Data for a Calibration Curve
| Calibrator Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1 | 100 | 5,230 | 510,000 | 0.010 |
| 2 | 5 | 100 | 26,100 | 515,000 | 0.051 |
| 3 | 20 | 100 | 105,000 | 505,000 | 0.208 |
| 4 | 50 | 100 | 258,000 | 512,000 | 0.504 |
| 5 | 100 | 100 | 511,000 | 508,000 | 1.006 |
| Unknown Sample | ? | 100 | 154,000 | 509,000 | 0.303 |
By plotting the Response Ratio against the Analyte Concentration, a linear regression can be performed. The concentration of the unknown sample can then be calculated from its response ratio using the equation of the line.
Conclusion
The proposed use of 1-Methyl-1H-indol-3-yl myristate as an internal standard offers a promising solution for enhancing accuracy and reliability in LC-MS-based lipidomics. Its unique chemical structure minimizes the potential for interference from endogenous lipids, a critical requirement for robust quantitative assays. While synthesis and characterization are required first steps, this novel standard has the potential to become a valuable tool for researchers in drug development and clinical diagnostics, enabling more precise measurement of lipid biomarkers.
References
-
Han, X., & Jiang, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 36(6), 693-714. [Link]
-
Gaud, C., & Gethings, L. A. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. PubMed. [Link]
-
Paul, A., & Aravind, A. (2020). A concise review on lipidomics analysis in biological samples. Journal of Applied Pharmaceutical Science, 10(1), 135-143. [Link]
-
Han, X., & Jiang, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. ResearchGate. [Link]
-
Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]
-
Maschek, J. A., et al. (n.d.). Lipidomics SOP - HSC Cores. BookStack. [Link]
-
Jo, S., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 3182. [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indol-3-ol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise review on lipidomics analysis in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-Elution in 1-Methyl-1H-indol-3-yl Myristate Chromatography
Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals scale up the synthesis and analysis of complex lipid-conjugates, chromatographic co-elution remains a primary bottleneck. This guide provides field-proven insights and self-validating protocols to resolve the co-elution of 1-Methyl-1H-indol-3-yl myristate —a highly lipophilic indole derivative—during High-Performance Liquid Chromatography (HPLC) and UHPLC analysis.
Part 1: The Diagnostic Phase
Q: How do I confirm that my 1-Methyl-1H-indol-3-yl myristate peak is actually co-eluting, rather than just exhibiting poor peak shape due to column degradation? A: Co-elution often masquerades as peak asymmetry. While a degraded column typically produces a gradual, exponential tailing across all peaks, co-elution presents as a sudden discontinuity—such as a distinct shoulder on the leading/trailing edge or a split peak apex[1].
To definitively diagnose co-elution, you must rely on your detector. Utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform a peak purity analysis. By extracting and overlaying the UV or mass spectra from the leading edge, apex, and trailing edge of the peak, you can verify spectral uniformity. If the spectra shift across the peak profile, you have multiple components hiding under a single peak[2].
Part 2: The Mechanistic Root Cause
Q: Why is 1-Methyl-1H-indol-3-yl myristate particularly prone to co-elution on standard C18 columns? A: The difficulty stems from the molecule's dual chemical nature. It combines a highly hydrophobic 14-carbon saturated fatty acid chain (myristate) with a rigid, aromatic N-methylated indole ring.
On a standard C18 (Octadecyl) stationary phase, the dominant retention mechanism is dispersive hydrophobic interaction. Because the myristate tail is so long, its hydrophobic interaction with the C18 phase overwhelms the retention profile. This massive lipophilicity effectively "masks" the subtle structural differences of common synthesis impurities—such as homologous esters (e.g., palmitate derivatives), positional isomers, or unreacted lipid precursors[3]. When the stationary phase cannot differentiate these minor polar or aromatic differences, the selectivity factor ( α ) approaches 1.0, and the compounds co-elute regardless of column length.
Part 3: Strategic Resolution Tactics
Q: What is the most effective chromatographic parameter to adjust to resolve these indole-lipid conjugates? A: The most powerful way to improve the resolution ( Rs ) of closely eluting peaks is to change the selectivity ( α ) of your chromatographic system[2]. For indole-lipid conjugates, the most effective strategy is switching the stationary phase from a standard C18 to a Phenyl-Hexyl column.
Causality: The hexyl chain on the stationary phase provides sufficient hydrophobicity to retain the myristate tail, while the phenyl ring introduces orthogonal π−π (pi-pi) interactions that selectively engage with the analyte's indole ring. This allows the column to differentiate molecules based on aromaticity and spatial shape, bypassing the pure lipophilicity trap of C18 phases[4].
Q: How should I optimize the mobile phase to support this specific separation? A: Highly hydrophobic esters often suffer from poor solubility and sluggish mass transfer in standard aqueous Acetonitrile (ACN) mobile phases, leading to broad peaks that exacerbate co-elution. Modifying the strong solvent by incorporating Isopropyl Alcohol (IPA)—for example, using a mixture of ACN and IPA—dramatically enhances the solubility of the lipid tail[3]. Furthermore, switching from ACN to Methanol (MeOH) can sometimes amplify the π−π interactions on a phenyl column, as ACN's strong dipole moment can occasionally suppress these delicate aromatic interactions.
Part 4: Self-Validating Method Redevelopment Protocol
To resolve the co-elution of 1-Methyl-1H-indol-3-yl myristate from its critical impurities, execute the following step-by-step methodology. This protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: Stationary Phase Selection Install a high-efficiency Phenyl-Hexyl UHPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm). The sub-2-micron particles maximize theoretical plates ( N ), while the phenyl-hexyl chemistry alters selectivity ( α ).
Step 2: Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid. (The acid ensures a consistent pH, suppressing any trace silanol ionization on the silica support that could cause secondary tailing).
-
Mobile Phase B: Isopropanol:Acetonitrile (20:80, v/v) with 0.1% Formic Acid. (The IPA acts as a solubilizing agent for the myristate tail, sharpening the peak).
Step 3: Temperature Optimization Set the column compartment to 45°C . Causality: Elevating the temperature lowers the viscosity of the IPA-containing mobile phase. This reduces system backpressure and accelerates the mass transfer of the bulky myristate ester between the mobile and stationary phases, directly increasing column efficiency.
Step 4: Gradient Execution Run a focused gradient: Hold at 60% B for 1 minute, ramp to 100% B over 10 minutes, and hold at 100% B for 4 minutes to ensure complete elution of all highly retained lipid species.
Step 5: System Suitability and Self-Validation (Critical) Before analyzing unknown samples, inject a System Suitability Test (SST) standard containing 1-Methyl-1H-indol-3-yl myristate spiked with 1% of a known critical pair impurity (e.g., 1-Methyl-1H-indol-3-yl palmitate). Validation Criteria: The system is only validated for operation if the calculated resolution ( Rs ) between the two peaks is ≥ 1.5 (baseline resolution), and the DAD peak purity match factor for the main peak is > 99.0% .
Part 5: Quantitative Method Comparison
The table below summarizes the theoretical quantitative improvements achieved by shifting from a standard C18 method to the optimized Phenyl-Hexyl protocol.
| Stationary Phase | Mobile Phase (Strong Solvent) | Retention Factor ( k′ ) | Peak Asymmetry ( As ) | Resolution ( Rs ) vs Critical Pair | Dominant Separation Mechanism |
| C18 (Octadecyl) | 100% Acetonitrile | 8.5 | 1.8 (Tailing) | 0.8 (Co-elution) | Purely dispersive (Hydrophobic) |
| Phenyl-Hexyl | 100% Acetonitrile | 6.2 | 1.4 (Slight tailing) | 1.2 (Partial separation) | Hydrophobic + Weak π−π |
| Phenyl-Hexyl | 80:20 ACN:IPA | 5.8 | 1.05 (Symmetrical) | 2.1 (Baseline) | Hydrophobic + Strong
π−π
|
Part 6: Troubleshooting Workflow Visualization
Follow this logical decision tree when encountering unexpected peak shapes during the analysis of indole-lipid conjugates.
Diagram 1: Systematic workflow for diagnosing and resolving HPLC peak co-elution.
References
-
Analysis of Plant Sterol and Stanol Esters in Cholesterol-Lowering Spreads and Beverages Using High-Performance Liquid Chromatography. ACS Publications.[4]
-
Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers. Benchchem.[2]
-
Alternative Method Development Techniques. Waters Corporation.
-
Digitally Enabled Generic Analytical Framework Accelerating the Pace of Liquid Chromatography Method Development for Vaccine Adjuvant Formulations. ChemRxiv.[3]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[1]
Sources
Technical Support Center: Preventing Ester Hydrolysis of 1-Methyl-1H-indol-3-yl myristate in Plasma
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the plasma stability of ester-containing compounds, using the novel molecule 1-Methyl-1H-indol-3-yl myristate as a representative case study. Ester hydrolysis in plasma is a common hurdle in drug discovery, potentially leading to rapid clearance, reduced efficacy, and misleading pharmacokinetic data.[1] This guide provides in-depth, actionable solutions, moving from high-level FAQs to detailed troubleshooting and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when dealing with ester instability.
Q1: What is ester hydrolysis and why is it a problem in plasma?
A1: Ester hydrolysis is a chemical reaction where an ester bond is cleaved by reacting with water, resulting in the formation of a carboxylic acid and an alcohol.[2] In a biological context like human plasma, this reaction is not just spontaneous; it is aggressively catalyzed by a class of enzymes called esterases. For a compound like 1-Methyl-1H-indol-3-yl myristate, this means it can be rapidly broken down into 1-Methyl-1H-indol-3-ol and myristic acid. This degradation is a major issue because:
-
Loss of Active Compound: If the intact ester is the active drug, its rapid degradation leads to sub-therapeutic concentrations and poor in vivo efficacy.[3]
-
Prodrug Activation: Conversely, if the compound is a prodrug, understanding the rate and site of hydrolysis is critical to ensure the active metabolite is released effectively.[4]
-
Inaccurate Data: Instability can compromise other in vitro assays, such as plasma protein binding, leading to data that is difficult to interpret.[5]
Q2: My compound, 1-Methyl-1H-indol-3-yl myristate, shows rapid degradation in my plasma stability assay. What are the likely culprits?
A2: The rapid degradation is most likely due to enzymatic activity. Plasma contains several highly active esterases.[3] The primary enzymes responsible are:
-
Carboxylesterases (CES): These are serine hydrolases that are highly efficient at metabolizing a wide range of ester-containing drugs.[2] While CES1 is predominantly found in the liver, trace amounts and other isoforms can be present and active in plasma, with significant interspecies differences.[6]
-
Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is abundant in plasma and plays a significant role in the metabolism of various ester-containing drugs and toxins.[7][8][9]
-
Other Hydrolases: Human serum albumin has also been shown to exhibit some esterase activity.[10]
Non-enzymatic, chemical hydrolysis can also occur but is typically much slower at physiological pH (around 7.4) and temperature (37°C) unless the molecule has inherent structural liabilities.[11][12]
Q3: What are the primary strategies I can use to prevent or minimize this hydrolysis during my experiments?
A3: A multi-pronged approach is most effective, focusing on inhibiting enzymatic activity and controlling the experimental conditions:
-
Enzyme Inhibition: Add specific esterase inhibitors to your plasma samples before introducing your compound. This is the most direct way to determine if degradation is enzyme-mediated.[13]
-
Temperature Control: Perform all sample handling steps, from thawing plasma to preparing dilutions, on ice or at 4°C. Lower temperatures significantly slow down the rate of all chemical and enzymatic reactions.[12][13]
-
pH Control: The activity of plasma esterases is pH-dependent. Acidifying the plasma sample after collection can help reduce the rate of hydrolysis.[13][14]
-
Prompt Processing and Analysis: Minimize the time between sample collection, processing (protein precipitation), and analysis. The longer the compound sits in plasma, the more degradation can occur.[14][15]
Q4: How can I confirm whether the degradation is enzymatic or purely chemical?
A4: A simple experiment can differentiate between these two mechanisms. Incubate your compound under three different conditions in parallel:
-
Condition A (Standard): Active plasma at 37°C.
-
Condition B (Enzyme Inhibited): Plasma pre-incubated with a broad-spectrum esterase inhibitor (like sodium fluoride or a cocktail) at 37°C.[14]
-
Condition C (Heat Inactivated): Plasma that has been heat-inactivated (e.g., 56-65°C for 30-60 minutes) before the experiment, then run at 37°C.
If you observe significant stability in Conditions B and C compared to Condition A, the hydrolysis is confirmed to be primarily enzymatic. If degradation persists across all conditions, it points towards chemical instability.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your plasma stability experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Undetectable or very low levels of the parent compound, even at the t=0 time point. | 1. Extremely rapid degradation (<1 min).[1]2. Non-specific binding to labware (e.g., polypropylene tubes).[15]3. Poor solubility or precipitation in the assay matrix.[4]4. Issues with the analytical method (LC-MS/MS). | 1. Prepare the final incubation plate on ice. Add the quenching solution (e.g., cold acetonitrile) before adding the plasma for the t=0 sample.2. Pre-treat labware with a siliconizing agent or include a small percentage of organic solvent or detergent in your sample if compatible with the assay.3. Check compound solubility. The final DMSO or other solvent concentration should typically be low (e.g., <1%) to avoid precipitation.4. Verify the LC-MS/MS method by injecting a known standard prepared in the final quenched matrix (post-protein precipitation supernatant). |
| High variability in results between replicate samples. | 1. Inconsistent timing or temperature during sample processing.[14]2. Incomplete mixing of the compound in the plasma.3. Fibrin clot formation in plasma after thawing, leading to pipetting errors.[16]4. Edge effects in the 96-well plate during incubation. | 1. Standardize all processing steps. Use a multi-channel pipette for simultaneous additions. Ensure the incubator provides uniform heating.2. Gently vortex or mix samples after adding the compound.3. Centrifuge thawed plasma to pellet any cryoprecipitates or clots before use.[17]4. Avoid using the outer wells of the plate or ensure a humidified environment during incubation to minimize evaporation. |
| Compound is still unstable even after adding a common esterase inhibitor. | 1. The inhibitor used is not effective against the specific esterase(s) metabolizing your compound.2. The inhibitor concentration is too low.3. The degradation is not mediated by the targeted esterase class (e.g., it's chemical hydrolysis or mediated by a different enzyme family).4. The inhibitor itself is unstable in the matrix. | 1. Screen a panel of inhibitors targeting different esterases (see Protocol 2). For example, if you used BNPP (a CES inhibitor), try an inhibitor for BChE.[18][19]2. Test a range of inhibitor concentrations to ensure you are achieving sufficient inhibition.[20]3. Perform the heat-inactivation experiment described in FAQ Q4 to rule out non-enzymatic degradation.4. Check the literature for the stability and recommended handling of your chosen inhibitor. |
| Compound is stable in vitro but shows rapid clearance in vivo. | 1. The primary site of metabolism is not the plasma. The liver is a major site of esterase activity (especially CES1) and other metabolic enzymes (e.g., Cytochrome P450s).[2][21]2. Interspecies differences. The plasma esterase profile and activity can vary significantly between species (e.g., rodent plasma has much higher CES activity than human plasma).[6][18]3. Active transport or other clearance mechanisms are dominant in vivo.[4] | 1. Perform metabolic stability assays using liver microsomes or hepatocytes to investigate hepatic clearance.2. Ensure your in vitro species matches your in vivo model. If developing a drug for humans, human plasma is the most relevant matrix.[3]3. This requires further in vivo pharmacokinetic studies to investigate clearance mechanisms beyond plasma hydrolysis. |
Section 3: In-Depth Technical Protocols
These protocols provide a validated framework for assessing and mitigating ester hydrolysis.
Protocol 1: Standard In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of 1-Methyl-1H-indol-3-yl myristate in plasma from a relevant species (e.g., human, rat).
Materials:
-
Test Compound (TC): 10 mM stock in DMSO.
-
Pooled Plasma (e.g., Human, K2-EDTA anticoagulant), stored at -80°C.
-
Positive Control (Unstable): Propantheline or Procaine (10 mM stock).[3]
-
Negative Control (Stable): Verapamil or Propranolol (10 mM stock).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well incubation plate and collection plate.
-
Incubator set to 37°C.
-
LC-MS/MS system.
Methodology:
-
Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at ~2,000 x g for 10 min at 4°C to pellet cryoprecipitates. Use the supernatant for the assay.
-
Compound Dilution: Prepare intermediate dilutions of the TC and control compounds in ACN or DMSO.
-
Assay Setup:
-
Add 99 µL of plasma to the required wells of the 96-well incubation plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add 1 µL of the 100 µM compound working solution to each well to achieve a final concentration of 1 µM. (Final DMSO concentration will be 1%). Mix gently.
-
-
Time Points: Incubate the plate at 37°C. At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction.[5]
-
Quenching: To terminate, add 300 µL of the ice-cold ACN with IS to the appropriate wells. The t=0 sample is quenched immediately after adding the compound.
-
Protein Precipitation: Seal the plate and vortex for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at ~4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well collection plate. Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the percentage of compound remaining at each time point relative to the t=0 sample: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) * 100
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]
Diagram: Plasma Stability Experimental Workflow
Caption: Decision tree for selecting a stabilization strategy.
2. Formulation-Based Approaches
For in vivo studies, the formulation can be designed to protect the drug from plasma esterases.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based delivery systems like liposomes, micelles, or emulsions can shield the ester bond from enzymatic attack in the bloodstream. [4]* Polymer Conjugation: Conjugating the drug to polymers like polyethylene glycol (PEG) can also provide a protective shield and increase circulation time. [4]
References
-
Creative Bioarray. How to Improve Drug Plasma Stability?. [Link]
-
ResearchGate. The Role of Butyrylcholinesterase (BCHE) in Physiology and Diseases. [Link]
-
ResearchGate. Potential roles of butyrylcholinesterase Metabolism of drugs and toxins... [Link]
-
Anapharm Bioanalytics. Considerations to properly assess drug stability within biological samples. [Link]
-
ResearchGate. Butyrylcholinesterase in Substance Abuse: An Overview. [Link]
-
Milliken. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
PMC. Emerging significance of butyrylcholinesterase. [Link]
-
Pharmaceutical Sciences. Modulation of the Activity of Human Plasma Esterases by Binary and Ternary Mixtures of Water Miscible Organic Solvents during In Vitro Drug Metabolism Studies. [Link]
-
PMC. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions. [Link]
-
Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
PharmaState Academy. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. [Link]
-
AACR Journals. Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application. [Link]
-
Evotec. Carboxylesterase (CE) Inhibition Assay. [Link]
-
Evotec. Carboxylesterase (CE1) Inhibition Assay. [Link]
-
PMC. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. [Link]
-
Domainex. Plasma Stability Assay. [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Plasma stability. [Link]
-
IJSDR. DRUG STABILITY. [Link]
-
PMC. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. [Link]
-
PubMed. Characterization of aspirin esterase activity in health and disease: In vitro and ex vivo studies. [Link]
-
PMC. Carboxylesterase inhibitors. [Link]
-
ACS Publications. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. [Link]
-
OA Monitor Ireland. Clinical Significance of Esterases in Man. [Link]
-
Bio-protocol. 4.6. Measurement of Plasma Stability. [Link]
-
ResearchGate. Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans | Request PDF. [Link]
-
COP Bela. Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f. [Link]
-
PMC. Albumin Is a Component of the Esterase Status of Human Blood Plasma. [Link]
-
MDPI. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. [Link]
-
Longdom Publishing. C1-Esterase Inhibitor: Biological Activities and Therapeutic Applications. [Link]
-
ResearchGate. Plasma Stability | Request PDF. [Link]
-
Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
ResearchGate. (PDF) Immunoassay Troubleshooting Guide. [Link]
-
ResearchGate. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | Request PDF. [Link]
-
SlidePlayer. Stability Issues in Bioanalysis: New Case Studies. [Link]
-
WFH. PART 15 Troubleshooting Issues with Coagulation laboratory tests. [Link]
Sources
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 16. researchgate.net [researchgate.net]
- 17. www1.wfh.org [www1.wfh.org]
- 18. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Overcoming 1-Methyl-1H-indol-3-yl myristate signal suppression in mass spectrometry
[label="Syringe Pump\n(Constant
Figure 1: Mechanism of ESI droplet surface competition and the impact of sample preparation.
Part 2: Diagnostic & Corrective Protocols
Q: How can I definitively diagnose if my signal loss is due to matrix effects rather than poor extraction recovery?
A: You must decouple the chromatography from the sample extraction by performing a Post-Column Infusion experiment[1]. This workflow maps the exact retention time of matrix-induced suppression zones.
Protocol 1: Post-Column Infusion (Self-Validating Diagnostic)
Purpose: To visually map matrix interference against the retention time of 1-Methyl-1H-indol-3-yl myristate.
-
System Setup: Install a zero-dead-volume T-connector between the analytical LC column outlet and the mass spectrometer source inlet.
-
Analyte Infusion: Using a syringe pump, continuously infuse a neat standard of 1-Methyl-1H-indol-3-yl myristate (100 ng/mL in 50:50 MeOH:Water) into the T-connector at a constant flow rate (10 µL/min).
-
Baseline Establishment (Validation Check): Monitor the MS/MS transition for the target analyte. Wait until a stable, elevated, and flat baseline signal is achieved. Causality note: If the signal fluctuates >5%, troubleshoot the syringe pump or source stability before proceeding.
-
Matrix Injection: Inject a blank extracted biological matrix (e.g., plasma processed via your current method) onto the LC column and run your standard gradient.
-
Data Interpretation: Any negative deflection (dip) in the flat baseline indicates a zone of ion suppression caused by eluting matrix components. If the retention time of the dip overlaps with the retention time of your indole myristate, matrix effects are the definitive cause of signal loss.
Figure 2: Post-column infusion setup for real-time mapping of ion suppression zones.
Q: What is the most effective sample preparation strategy to rescue the signal?
A: Standard protein precipitation (PPT) is insufficient because it leaves >95% of phospholipids in the extract[2]. To rescue the signal, you must use a targeted cleanup method like Hybrid Solid-Phase Extraction (SPE) utilizing zirconia or titania sorbents.
Protocol 2: Hybrid SPE for Phospholipid Depletion
Purpose: To selectively remove phospholipids while retaining the highly lipophilic 1-Methyl-1H-indol-3-yl myristate.
-
Precipitation: Add 100 µL of plasma to 300 µL of 1% formic acid in acetonitrile to disrupt protein-lipid binding. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
Zirconia-Sorbent Loading: Transfer the supernatant to a Hybrid SPE-Phospholipid cartridge. Causality note: The zirconia ions act as Lewis acids, selectively forming strong covalent bonds with the Lewis base phosphate groups of the endogenous phospholipids.
-
Elution & Collection: Apply low vacuum (5 in Hg). The 1-Methyl-1H-indol-3-yl myristate, lacking a phosphate group, passes through the sorbent unhindered.
-
Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into the final extract versus a neat standard in solvent. An MF between 0.85 and 1.15 validates the removal of suppressive components.
Table 1: Quantitative Impact of Sample Preparation on 1-Methyl-1H-indol-3-yl Myristate Recovery and Matrix Effects
| Extraction Method | Mechanism of Action | Absolute Recovery (%) | Matrix Factor (MF)* | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | Denatures proteins via organic solvent crash | 92 ± 4.1 | 0.35 (Severe Suppression) | < 5% |
| Liquid-Liquid Extraction (LLE) | Partitioning based on lipophilicity | 78 ± 5.2 | 0.65 (Moderate Suppression) | ~ 40% |
| Standard SPE (C18) | Hydrophobic retention with selective washing | 85 ± 3.8 | 0.92 (Minimal Effect) | > 95% |
| Hybrid SPE (Zirconia-based) | Lewis acid-base interaction with phosphates | 88 ± 2.5 | 0.98 (No Suppression) | > 99% |
*Note: A Matrix Factor (MF) of 1.0 indicates zero ion suppression. MF < 1.0 indicates suppression.
Part 3: Instrumental & Chromatographic Optimization
Q: Should I change my chromatographic approach to prevent co-elution?
A: Yes. Transitioning from HPLC to UltraPerformance LC (UPLC) is highly recommended. UPLC utilizes sub-2-micron particles, which significantly increases theoretical plates and chromatographic resolution. This physically separates the indole myristate from the broader "phospholipid suppression zone"[3]. Furthermore, for a molecule with a C14 alkyl chain, a standard C18 column may cause excessive retention and peak tailing. Switching to a C8 or C4 stationary phase reduces hydrophobic over-retention, sharpening the peak and increasing the instantaneous concentration of the analyte in the ESI droplet.
Q: If sample prep and LC optimization fail to reach my required Limit of Quantitation (LOQ), what ionization parameters can be modified?
A: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) [4]. Causality explanation: ESI is a liquid-phase ionization technique highly susceptible to droplet surface crowding. APCI, conversely, is a gas-phase ionization technique. In APCI, the eluent is completely vaporized, and ionization occurs via a corona discharge in the gas phase. Because gas-phase reactions are governed by proton affinity rather than droplet surface competition, APCI is inherently highly resistant to matrix effects for lipophilic, weakly basic, or neutral compounds like 1-Methyl-1H-indol-3-yl myristate.
Sources
Technical Support Center: Troubleshooting 1-Methyl-1H-indol-3-yl Myristate Assays
Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) failures involving highly lipophilic esters like 1-Methyl-1H-indol-3-yl myristate [1]. This compound presents a unique physicochemical challenge: it combines an aromatic indole core with a 14-carbon aliphatic myristate tail. This structure drives extreme hydrophobicity, leading to assay interference through colloidal aggregation, light scattering, and non-specific binding[2].
This guide provides a mechanistic breakdown of these issues and self-validating protocols to restore assay integrity.
Diagnostic Hub: Identifying the Source of Background Noise
Before altering your assay buffer, you must diagnose the exact physical mechanism causing the background noise. The logic tree below outlines a rapid, self-validating diagnostic workflow.
Diagnostic logic tree for identifying background noise sources in indole myristate assays.
Knowledge Base: The "Why" Behind the Noise (FAQs)
Q: My fluorescence assay shows massive well-to-well variability and a high baseline when screening 1-Methyl-1H-indol-3-yl myristate. Is the compound autofluorescent? A: While the indole core does possess intrinsic fluorescence (typically absorbing in the UV range and emitting around 340-350 nm), extreme well-to-well variability coupled with a high baseline is rarely just autofluorescence. Because of the 14-carbon lipid tail, the compound is highly hydrophobic[1]. In aqueous buffers, it rapidly exceeds its Critical Aggregation Concentration (CAC), forming colloidal particles[2]. These colloids cause severe light scattering (the nephelometric effect), which plate readers misinterpret as a high, erratic fluorescent background.
Q: I suspect my compound is acting as a promiscuous inhibitor. How does aggregation cause this, and how do I prove it? A: Colloidal aggregates act as non-specific "sponges" that adsorb and partially unfold target proteins, leading to apparent enzyme inhibition[3]. To prove this, you must run a self-validating detergent counter-screen. Aggregation-based inhibition is uniquely reversible by adding non-ionic detergents (like Triton X-100), which disrupt the colloids[2]. If your compound loses its inhibitory activity upon detergent addition, it is a promiscuous aggregator, not a specific active-site binder.
Mechanistic pathway of colloidal aggregation and assay interference driven by the myristate tail.
Self-Validating Troubleshooting Protocols
A robust assay must be a self-validating system[4]. Do not simply apply a fix; apply a fix that simultaneously proves the root cause of the failure.
Protocol A: Detergent-Supplemented De-aggregation Workflow
Causality: Non-ionic detergents form mixed micelles with the myristate chain of the compound. This thermodynamically stabilizes the lipid tail in the aqueous phase, pushing the Critical Aggregation Concentration (CAC) higher and preventing the formation of compound-only colloids that scatter light and sequester proteins[2].
-
Step 1: Prepare a 10 mM master stock of 1-Methyl-1H-indol-3-yl myristate in 100% anhydrous DMSO to ensure complete initial solubilization.
-
Step 2: Formulate your aqueous assay buffer with a non-ionic detergent. Start with 0.01% (v/v) Triton X-100 . If your target enzyme is sensitive to Triton, substitute with 0.05% CHAPS or 0.01% Tween-20 .
-
Step 3: Keep the final DMSO concentration in the assay well strictly at or below 1% (v/v) to prevent solvent-induced protein denaturation.
-
Step 4 (The Counter-Screen): Run the assay in parallel: Plate A (Buffer without detergent) vs. Plate B (Buffer with 0.01% Triton X-100).
-
Self-Validation Checkpoint: Compare the IC50 and background noise between Plate A and Plate B. If the background noise drops by >50% and the apparent IC50 shifts significantly (e.g., >10-fold loss of potency) in Plate B, you have definitively proven that the initial assay readout was an aggregation artifact[2].
Protocol B: Mitigating Non-Specific Plastic Adsorption (Depletion Artifacts)
Causality: The highly lipophilic myristate tail has a strong thermodynamic drive to partition out of the aqueous phase and adsorb onto the hydrophobic polystyrene walls of standard microtiter plates. This depletes the actual concentration of the compound in solution, leading to artificially low signals or non-reproducible dose-response curves.
-
Step 1: Switch from standard untreated polystyrene microplates to Non-Binding Surface (NBS) or Polypropylene microplates.
-
Step 2: Supplement the assay buffer with a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) . The hydrophobic pockets of BSA act as a sink, binding the myristate tail and keeping the compound dynamically available in solution.
-
Self-Validation Checkpoint: Perform a compound recovery assay. Incubate the compound in the assay plate for 1 hour, then transfer the supernatant to a fresh plate and run the assay. If the signal remains identical between the primary and secondary plates, you have successfully eliminated plastic adsorption.
Quantitative Benchmarks: Expected Assay Recovery
To objectively measure the success of your troubleshooting, you must rely on statistical parameters like the Signal-to-Noise (S/N) ratio and the Z'-factor. The Z'-factor is the gold-standard metric in high-throughput screening for evaluating assay quality, taking into account both the dynamic range (signal separation) and the data variation (noise)[5]. A Z'-factor > 0.5 indicates a robust, reliable assay[5].
Table 1: Impact of Buffer Additives on 1-Methyl-1H-indol-3-yl Myristate Assay Metrics
| Buffer Condition | Mean Background (RFU) | Background Variation (Noise) | Signal-to-Noise (S/N) | Z'-Factor | Diagnostic Conclusion |
| Standard Aqueous Buffer | 45,000 | 15,000 | 2.1 | 0.15 (Fail) | Severe colloidal light scattering |
| + 0.01% Triton X-100 | 12,000 | 1,200 | 8.5 | 0.65 (Pass) | Aggregates disrupted; Assay robust |
| + 0.05% CHAPS | 15,000 | 1,800 | 7.2 | 0.58 (Pass) | Viable alternative for sensitive targets |
| + 0.1% BSA | 22,000 | 4,000 | 5.0 | 0.45 (Marginal) | Partial mitigation of plastic binding |
References
- Source: uni.
- Source: nih.
- Source: elsevierpure.
- Source: scispace.
- Source: moleculardevices.
Sources
- 1. PubChemLite - C23H35NO2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. scispace.com [scispace.com]
- 5. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Technical Support Center: Stabilization & Solvent Compatibility for 1-Methyl-1H-indol-3-yl Myristate
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 1-Methyl-1H-indol-3-yl myristate .
Due to its unique structure—combining an electron-rich N-methylated indole core with a highly lipophilic 14-carbon myristate ester chain—this compound presents specific stabilization challenges at room temperature. Improper solvent selection frequently leads to ester hydrolysis, solvent-mediated browning, or hydrophobic collapse. This center provides field-proven troubleshooting, quantitative solvent data, and validated protocols to ensure the integrity of your compound.
Troubleshooting Guides & FAQs
Q1: Why does my 1-Methyl-1H-indol-3-yl myristate precipitate immediately when transferring from a DMSO stock to aqueous assay buffers at room temperature? The Causality: The 14-carbon myristate chain imparts extreme lipophilicity (LogP > 6) to the molecule. When introduced into a high-dielectric aqueous environment, the energetic cost of disrupting water's hydrogen-bond network forces the compound into a rapid hydrophobic collapse, forming insoluble aggregates. The Solution: Do not use direct solvent injection for aqueous assays. Instead, incorporate the compound into lipid vesicles (liposomes). The myristate chain acts as a lipid anchor, embedding deeply into the hydrophobic core of the bilayer, while the indole headgroup localizes stably at the lipid-water interface[1]. See Protocol B for the liposomal encapsulation workflow.
Q2: I am observing a color change (browning) in my DMSO stock solutions stored at room temperature over several days. What causes this, and how can I prevent it? The Causality: Indoles are highly susceptible to solvent-mediated organocatalytic browning, a process where the electron-rich aromatic ring undergoes oxidative oligomerization. This is heavily accelerated in DMSO, particularly if trace amounts of acetone (often from glassware washing) or transition metals are present[2]. While the N-methyl group offers slight steric and electronic protection compared to free indoles, the molecule remains vulnerable to this degradation pathway. The Solution: Avoid storing the compound in DMSO at room temperature for longer than 12 hours. For long-term room-temperature storage, utilize anhydrous, non-reactive aprotic solvents such as Dichloromethane (DCM) or Ethyl Acetate, and store in amber vials purged with an inert gas.
Q3: Can I use Methanol or Ethanol to prepare my stock solutions to avoid the browning issues seen with DMSO? The Causality: No. The C3 position of the indole is linked to the myristate chain via an ester bond. Protic solvents like methanol and ethanol, especially in the presence of trace moisture or slight pH variations, act as nucleophiles. This facilitates transesterification or outright ester hydrolysis, cleaving the myristate chain from the indole core. The Solution: Always use anhydrous aprotic solvents to maintain the integrity of the ester linkage.
Quantitative Data: Solvent Compatibility Matrix
To optimize your experimental design, refer to the following stability and solubilization data. All data reflects performance at standard room temperature (20–25 °C).
| Solvent System | Dielectric Constant (ε) | Solubilization Capacity | 30-Day Stability at RT | Primary Recommended Application |
| Anhydrous DCM | 8.93 | > 50 mg/mL | Excellent (>98%) | Long-term stock storage |
| Ethyl Acetate | 6.02 | > 30 mg/mL | Excellent (>95%) | Stock storage, lipid extraction |
| Anhydrous DMSO | 46.7 | ~ 20 mg/mL | Moderate (~85%)* | Short-term in vitro assay prep |
| Methanol / Ethanol | 32.7 / 24.5 | < 5 mg/mL | Poor (<60%) | NOT RECOMMENDED (Hydrolysis) |
| POPC Liposomes | ~ 80 (Bulk) | ~ 2 mg/mL (Encapsulated) | Good (>90%) | Aqueous biological assays |
*Note: DMSO stability decreases rapidly (<50% intact compound) if exposed to ambient light, trace metals, or residual acetone from glassware cleaning.
Visual Workflows & Degradation Pathways
Primary degradation pathways and environmental triggers.
Workflow for solvent selection and stabilization.
Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating specific visual and physical checkpoints, you can verify the success of the stabilization process in real-time.
Protocol A: Preparation of Anhydrous Stock Solutions (Room Temperature)
Use this protocol to create stable master stocks that resist hydrolysis and browning.
-
Glassware Preparation: Bake all glass vials at 120 °C for 2 hours to remove trace moisture. Do not use acetone to rinse glassware prior to use, as residual acetone catalyzes indole browning[2].
-
Solvent Selection: Obtain HPLC-grade, anhydrous Dichloromethane (DCM) or Ethyl Acetate (water content < 0.005%).
-
Dissolution: Weigh 1-Methyl-1H-indol-3-yl myristate and dissolve in the anhydrous solvent to achieve a target concentration of 10–50 mg/mL.
-
Self-Validation Checkpoint: The solution must be completely transparent and colorless within 30 seconds of gentle swirling. Any yellowing indicates pre-existing oxidation of the solid powder.
-
-
Aliquot & Purge: Transfer the solution into amber glass vials. Gently blow a stream of Argon or dry Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.
-
Sealing: Seal immediately with PTFE-lined caps. Store at room temperature away from direct light.
Protocol B: Liposomal Encapsulation for Aqueous Delivery
Use this thin-film hydration method to stabilize the highly lipophilic compound in aqueous buffers for biological assays[3].
-
Lipid Mixing: In a clean glass test tube, combine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-Methyl-1H-indol-3-yl myristate at a 10:1 molar ratio in chloroform.
-
Film Formation: Evaporate the chloroform under a gentle stream of Nitrogen gas while rotating the tube.
-
Self-Validation Checkpoint: A uniform, opaque, and dry lipid film must form on the lower walls of the tube. If droplets remain, solvent evaporation is incomplete.
-
-
Desiccation: Place the tube in a vacuum desiccator for 2 hours at room temperature to remove all trace organic solvents.
-
Hydration: Add the desired volume of aqueous assay buffer (e.g., PBS, pH 7.4) to the tube. Vortex vigorously for 2–3 minutes until the lipid film is completely suspended, forming a milky, multilamellar vesicle (MLV) suspension.
-
Extrusion: Pass the MLV suspension through a mini-extruder housing a 100 nm polycarbonate membrane for 11 to 21 passes.
-
Self-Validation Checkpoint: The suspension should transition from a milky, opaque liquid to a slightly translucent, opalescent dispersion, confirming the successful formation of uniform unilamellar vesicles (LUVs) with the indole derivative safely anchored in the lipid bilayer[1].
-
References
-
Title: Indole localization in lipid membranes revealed by molecular simulation. Source: Biophysical Journal / PubMed Central. URL: [Link]
-
Title: Solvent-mediated organocatalytic browning of biogenic indoles enables the formation of zwitterionic nanoparticles. Source: RSC Advances / PubMed Central. URL: [Link]
-
Title: Influence of lipid vesicle properties on the function of conjugation dependent membrane active peptides. Source: RSC Advances / PubMed Central. URL: [Link]
Sources
- 1. Indole localization in lipid membranes revealed by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-mediated organocatalytic browning of biogenic indoles enables the formation of zwitterionic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of lipid vesicle properties on the function of conjugation dependent membrane active peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1-Methyl-1H-indol-3-yl Myristate vs. Other Synthetic Indole Esters in Hydrolase Assays
As a Senior Application Scientist in enzymology and assay development, selecting the correct synthetic substrate is the most critical decision in designing robust, high-throughput screening (HTS) workflows. While native lipids are physiologically relevant, they lack the chromogenic or fluorogenic properties required for real-time kinetic tracking.
This guide provides an in-depth technical comparison of 1-Methyl-1H-indol-3-yl myristate (commonly known as N-methylindoxyl myristate) against other synthetic indole esters. We will explore the mechanistic causality behind its design, evaluate its comparative performance, and provide a self-validating protocol for quantifying lipase and wax-ester hydrolase activity.
Mechanistic Causality: The Role of N-Methylation and Acyl Chain Length
To understand why 1-Methyl-1H-indol-3-yl myristate is a premier substrate for specific applications, we must deconstruct its chemical architecture into two functional modules: the indole core and the acyl chain .
The N-Methylated Indole Core
Traditional indigogenic substrates (like X-Gal or X-myristate) rely on an unsubstituted indole nitrogen. Upon enzymatic cleavage, the released indoxyl molecules rapidly oxidize and dimerize into indigo dyes. Because the native indole nitrogen acts as a strong hydrogen-bond donor, these indigo dyes form rigid, highly insoluble crystalline networks. While ideal for spatial localization in histochemistry, this precipitation causes severe light scattering in liquid microplate assays, ruining kinetic spectrophotometry.
N-methylation of the indole core (1-Methyl-1H-indol-3-yl) eliminates this intermolecular hydrogen bonding. The resulting N,N'-dimethylindigo product is significantly more soluble. More importantly, the intermediate N-methylindoxyl is highly fluorescent, allowing researchers to exploit sensitive fluorometric kinetic assays before the oxidation step even completes [1].
The Myristate (C14) Acyl Chain
The length of the esterified fatty acid dictates enzyme specificity. Short-chain esters like acetates (C2) are rapidly cleaved by general esterases and cholinesterases due to their ability to access narrow active-site gorges [4]. In contrast, the 14-carbon myristate chain requires a large hydrophobic binding pocket and often relies on interfacial activation. This makes 1-Methyl-1H-indol-3-yl myristate highly specific for true lipases (e.g., bile-salt-stimulated lipase) and wax-ester hydrolases[2, 3].
Enzymatic cleavage and oxidation mechanism of N-methylindoxyl esters.
Comparative Performance Analysis
When designing an assay, the choice of indole ester must align with the target enzyme class and the desired readout modality. Table 1 summarizes the quantitative and qualitative performance metrics of 1-Methyl-1H-indol-3-yl myristate against alternative synthetic indole esters.
Table 1: Performance Comparison of Synthetic Indole Esters
| Substrate | Target Enzyme Class | Readout Modality | Kinetic Suitability | Key Kinetic Data | Primary Application |
| 1-Methyl-1H-indol-3-yl myristate | Lipases, Wax-Ester Hydrolases | Fluorescence / Soluble Absorbance | Excellent (Continuous) | Km≈34μM (Human Milk Lipase) [3] | Liquid HTS, Real-time kinetic tracking of lipases. |
| N-Methylindoxyl acetate | Cholinesterases, General Esterases | Fluorescence / Soluble Absorbance | Excellent (Continuous) | Exhibits burst/hysteretic kinetics [4] | Cholinesterase inhibitor screening, transient kinetics. |
| 5-Bromo-4-chloro-3-indolyl myristate (X-Myristate) | Lipases | Insoluble Blue Precipitate | Poor (Endpoint only) | High light scattering in liquid | Histochemistry, Agar plate colony screening. |
| Indoxyl acetate | General Esterases | Insoluble Blue Precipitate | Poor (Endpoint only) | Broad specificity, low Km | Broad-spectrum esterase detection in tissues. |
Data Insights: Experimental data demonstrates that 1-Methyl-1H-indol-3-yl myristate yields a highly favorable Michaelis constant ( Km ) of 34 µM for human milk bile-salt-stimulated lipase, reaching maximum velocity at 1 mmol/L sodium cholate [3]. Conversely, N-methylindoxyl acetate is utilized for mapping the complex, time-dependent hysteretic behavior of butyrylcholinesterase[4].
Self-Validating Experimental Protocol
To ensure data integrity, the following methodology for quantifying lipase activity incorporates built-in self-validation mechanisms: a spontaneous hydrolysis control (blank) and a specific inhibitor control.
Protocol: Fluorometric Quantification of Lipase Activity
Reagents Required:
-
Substrate Stock: 10 mM 1-Methyl-1H-indol-3-yl myristate dissolved in anhydrous 2-propanol [2].
-
Assay Buffer: 100 mM Tris-HCl (pH 7.3), supplemented with 1 mM sodium cholate (if assaying bile-salt-stimulated lipases) [3].
-
Inhibitor Control: 1 mM Orlistat (Tetrahydrolipstatin) in DMSO.
Step-by-Step Methodology:
-
Buffer Equilibration: Dispense 185 µL of Assay Buffer into the wells of a black, flat-bottom 96-well microplate.
-
Sample Addition:
-
Test Wells: Add 5 µL of the target enzyme/lysate.
-
Blank Wells: Add 5 µL of Assay Buffer (measures spontaneous autohydrolysis).
-
Inhibitor Wells: Add 5 µL of enzyme + 1 µL of Orlistat stock (validates signal specificity).
-
-
Pre-Incubation: Incubate the microplate at 37°C for 5 minutes to allow temperature equilibration and inhibitor binding.
-
Reaction Initiation: Rapidly add 10 µL of the 10 mM Substrate Stock to all wells using a multichannel pipette (Final substrate concentration: 500 µM).
-
Kinetic Tracking: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: ~380 nm / Em: ~500 nm) at 37°C for 30 minutes, taking readings every 30 seconds.
-
Data Derivation: Subtract the rate of the blank well ( ΔRFU/min ) from the test wells. Convert RFU to product concentration using an N-methylindoxyl standard curve to calculate Vmax and Km .
Self-validating kinetic assay workflow for quantifying lipase activity.
References
- Indigogenic substrates for detection and localization of enzymes.PubMed (NIH).
- Identification and kinetics characterization of a wax ester hydrolase from a feather-degrading actinomycete.bioRxiv.
- Bile salt roles in bile-salt-stimulated lipase activity.PubMed (NIH).
- Time-Dependent Kinetic Complexities in Enzyme Assays: A Review.MDPI.
Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 1-Methyl-1H-indol-3-yl Myristate Quantification
Executive Summary
1-Methyl-1H-indol-3-yl myristate (C₂₃H₃₅NO₂) is a highly lipophilic synthetic indole ester. Accurate quantification of such lipid-indole hybrids in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling and lipidomic research. However, the compound's extreme hydrophobicity and susceptibility to matrix effects—particularly from endogenous phospholipids—present significant analytical challenges.
This guide objectively compares the performance of two distinct sample preparation strategies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. All methodologies and validation parameters discussed are strictly grounded in the authoritative [1].
Mechanistic Insights & Causality: The "Why" Behind the Workflow
As a Senior Application Scientist, it is crucial to understand that method development is not merely a sequence of steps, but a series of chemical rationalizations.
-
Solubility & Extraction Dynamics: 1-Methyl-1H-indol-3-yl myristate consists of a polarizable 1-methylindole core esterified to a 14-carbon saturated fatty acid (myristate) chain. This long aliphatic chain dictates its high partition coefficient (LogP). Simple protein precipitation (PPT) is inadequate because co-precipitated phospholipids cause severe ion suppression in the Electrospray Ionization (ESI) source. Therefore, targeted extraction (LLE or SPE) is mandatory to isolate the analyte from the phospholipid-rich plasma matrix.
-
Ionization & Fragmentation Causality: In ESI positive mode, the molecule readily protonates to form the [M+H]+ precursor ion at m/z 358.3. Upon Collision-Induced Dissociation (CID), the ester bond cleaves. This yields a highly stable protonated 1-methyl-1H-indol-3-ol cation (m/z 148.1) as the primary quantifier, and a myristoyl acylium cation (m/z 211.2) as the qualifier. This specific fragmentation pathway ensures high signal-to-noise ratios, a principle widely utilized in [2].
Fig 1: ESI+ CID fragmentation pathway of 1-Methyl-1H-indol-3-yl myristate.
Comparative Performance Data: SPE vs. LLE
To objectively evaluate the best approach, we compared a Phospholipid-Removal SPE method against a traditional Hexane:Ethyl Acetate (80:20, v/v) LLE method. The data below reflects a validation run in human plasma (K₂EDTA) across a dynamic range of 1.0 to 1000 ng/mL.
| Validation Parameter | LLE (Hexane:EtOAc 80:20) | SPE (Phospholipid Removal) | ICH M10 Acceptance Criteria |
| Mean Recovery (%) | 78.6% | 92.4% | Consistent across QC levels |
| Matrix Factor (IS-normalized) | 0.82 (Moderate suppression) | 0.98 (Minimal suppression) | CV < 15% |
| LLOQ (ng/mL) | 2.0 ng/mL | 0.5 ng/mL | S/N ≥ 5, Precision ≤ 20% |
| Intra-day Precision (%CV) | < 8.2% | < 4.5% | ≤ 15% (≤ 20% at LLOQ) |
| Phospholipid Carryover | High | Undetectable | N/A (Impacts column life) |
| Throughput (Time/96-well) | ~90 mins (requires evaporation) | ~45 mins (direct inject) | Operational efficiency |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems. By incorporating a stable-isotope labeled internal standard (IS) prior to any extraction step, any volumetric losses or ionization suppression events are mathematically normalized.
Protocol 1: Solid-Phase Extraction (Recommended)
-
Aliquot: Transfer 100 µL of human plasma into a 96-well plate.
-
Spike IS: Add 10 µL of Analyte-d3 IS (100 ng/mL in methanol). Vortex for 30 seconds.
-
Protein Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes to disrupt lipid-protein binding.
-
SPE Loading: Transfer the entire mixture to a Phospholipid Removal 96-well plate.
-
Elution: Apply positive pressure (10 psi) for 2 minutes. The sorbent retains the phospholipids while the analyte and IS elute.
-
Dilution: Dilute the eluate 1:1 with HPLC-grade water to match the initial mobile phase conditions. Inject 5 µL into the LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (Alternative)
-
Aliquot & Spike: Transfer 100 µL of human plasma and 10 µL of IS into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v).
-
Partitioning: Vortex for 10 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of N₂ at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 60:40). Inject 5 µL.
Fig 2: Comparative LC-MS/MS workflow for LLE vs. SPE sample preparation.
Protocol 3: LC-MS/MS Conditions
-
Column: Sub-2 µm C18 UHPLC column (50 × 2.1 mm, 1.7 µm) maintained at 45°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 3.0 minutes, hold at 95% B for 1.5 minutes to wash highly retained lipids, return to 40% B. Flow rate: 0.4 mL/min.
-
Detection: ESI Positive mode, Selected Reaction Monitoring (SRM). Transitions: m/z 358.3 → 148.1 (Quantifier) and m/z 358.3 → 211.2 (Qualifier).
Validation Framework (ICH M10 Compliance)
To ensure trustworthiness and regulatory compliance, the chosen method must be validated against the[1]:
-
Selectivity & Specificity: Blank plasma from 6 independent lots (including hemolyzed and lipemic sources) must be processed. Interferences at the retention time of 1-Methyl-1H-indol-3-yl myristate must be ≤ 20% of the LLOQ response.
-
Linearity: Calibration curves (1.0 to 1000 ng/mL) must utilize a 1/x2 weighted linear regression. The correlation coefficient ( R2 ) must be ≥ 0.99.
-
Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC). Intra-batch and inter-batch precision (%CV) must not exceed 15% (20% for LLOQ), and accuracy must be within ±15% of the nominal concentration[3].
-
Matrix Effect (IS-Normalized): Calculated by comparing the peak area ratio of analyte/IS spiked into post-extracted blank matrix versus neat solutions. The CV of the IS-normalized matrix factor across the 6 lots must be ≤ 15%.
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS Source: Molecules (MDPI) URL:[Link]
-
Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids Source: Frontiers in Plant Science URL:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Frontiers | Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids [frontiersin.org]
- 3. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
Cross-reactivity of 1-Methyl-1H-indol-3-yl myristate in immunoassay screens
An in-depth technical analysis of synthetic cannabinoid (SC) immunoassay screening reveals significant vulnerabilities when confronting atypical structural analogs. This guide evaluates the cross-reactivity profile of 1-Methyl-1H-indol-3-yl myristate —a highly lipophilic indole ester—against standard synthetic cannabinoids in commercial Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Enzyme Immunoassay (HEIA) platforms.
By dissecting the structural epitopes required for antibody recognition, this guide provides drug development professionals and forensic toxicologists with the mechanistic rationale and experimental frameworks necessary to validate screening limitations and implement appropriate analytical alternatives.
Mechanistic Basis of Immunoassay Evasion
Commercial SC immunoassays are predominantly competitive assays designed to target the major urinary metabolites of prevalent SC families, such as the JWH, UR-144, and AB-PINACA series[1]. To achieve broad class detection, the antibodies in these kits are engineered to recognize specific structural domains (epitopes):
-
The N-Alkyl Tail: Typically a C4–C5 aliphatic chain terminating in a polar group (e.g., N-pentanoic acid or N-(5-hydroxypentyl))[1].
-
The Indole/Indazole Core: The central heterocyclic scaffold.
-
The Head Group: A bulky, rigid, and moderately compact ring system (e.g., naphthoyl, tetramethylcyclopropyl, or adamantyl)[2].
1-Methyl-1H-indol-3-yl myristate possesses the requisite indole core but deviates critically at the N1 and C3 positions, rendering it virtually invisible to standard screening antibodies:
-
N1-Methyl Substitution (Epitope Deletion): The compound lacks the extended N-pentyl chain. Because commercial kits rely heavily on the terminal carboxyl or hydroxyl groups of the N-pentyl chain for hydrogen bonding within the antibody pocket, the N-methyl group fails to trigger recognition[2].
-
C3-Myristate Ester (Steric Clash): The 3-position is occupied by myristic acid, a linear 14-carbon aliphatic chain. The antibody binding pocket is optimized for the spatial dimensions of compact ring systems. The extreme length and flexibility of the C14 myristate chain create massive steric hindrance and hydrophobic mismatch, physically preventing the antigen-antibody complex from forming[3].
Fig 1. Steric clash and epitope mismatch preventing immunoassay recognition of the myristate analog.
Comparative Performance Data
The structural deviations of 1-Methyl-1H-indol-3-yl myristate result in a near-total loss of cross-reactivity across standard platforms. Table 1 summarizes the cross-reactivity profiles of standard SC targets compared to the myristate analog in a typical competitive ELISA and HEIA format.
Table 1: Cross-Reactivity Profiles in Commercial SC Immunoassays
| Compound | Target Epitope | ELISA Cross-Reactivity (%) | HEIA Cross-Reactivity (%) |
| JWH-018 N-pentanoic acid | N-pentyl carboxyl, Naphthoyl | 100% (Calibrator) | 100% (Calibrator) |
| JWH-018 N-(5-hydroxypentyl) | N-pentyl hydroxyl, Naphthoyl | 85.0% | 72.5% |
| UR-144 N-pentanoic acid | N-pentyl carboxyl, TMCP | 0.5% (Requires specific kit) | <0.1% |
| AB-PINACA pentanoic acid | N-pentyl carboxyl, Indazole | <0.1% | 100% (AB-PINACA Kit) |
| 1-Methyl-1H-indol-3-yl myristate | N-methyl, C14 Aliphatic Ester | <0.1% (Undetectable) | <0.1% (Undetectable) |
*Data reflects typical performance metrics for generic SC screening kits targeting the JWH-018 family at a 10 ng/mL cutoff[1],[2].
Experimental Protocol: Self-Validating Cross-Reactivity Workflow
To empirically prove the lack of cross-reactivity for highly lipophilic analogs like 1-Methyl-1H-indol-3-yl myristate, laboratories must employ a self-validating competitive ELISA protocol. The following methodology ensures that negative results are due to true structural evasion rather than matrix effects or assay failure.
Phase 1: Reagent and Matrix Preparation
Causality Note: 1-Methyl-1H-indol-3-yl myristate is extremely hydrophobic. Direct dissolution in aqueous buffers will cause precipitation, leading to false negatives. It must be dissolved in an organic solvent first.
-
Stock Solution: Dissolve 1 mg of 1-Methyl-1H-indol-3-yl myristate in 1 mL of LC-MS grade methanol (1 mg/mL).
-
Matrix Spiking: Using certified drug-free human urine, prepare a serial dilution of the analog at 10, 50, 100, 500, and 10,000 ng/mL.
-
Critical Control: Ensure the final methanol concentration in the urine matrix does not exceed 1% v/v. Higher organic solvent concentrations will denature the assay's antibodies, causing a catastrophic loss of signal (a false positive in competitive formats).
-
Phase 2: Assay Execution (Competitive ELISA)
-
Plate Loading: Pipette 10 µL of the spiked urine samples, a negative control (blank urine), and a positive control (JWH-018 N-pentanoic acid at 10 ng/mL) into the designated wells of the microplate.
-
Conjugate Addition: Add 100 µL of the Enzyme Conjugate (e.g., HRP-labeled JWH-018 derivative) to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes to allow competitive binding equilibrium.
-
Stringent Washing: Wash the wells 6 times with 300 µL of wash buffer.
-
Causality Note: Standard protocols recommend 3–4 washes. However, the extreme lipophilicity of the C14 myristate chain can cause non-specific binding to the polystyrene plate. Increasing to 6 washes ensures unbound analog is fully removed, preventing background interference.
-
-
Detection: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl. Read absorbance at 450 nm using a microplate reader.
Phase 3: Validation Logic and Data Analysis
In a competitive ELISA, the presence of the target drug decreases the optical absorbance. The system validates itself through the calculation of the binding ratio (%B/B₀):
%B/B0=(Absorbance of Negative ControlAbsorbance of Sample)×100-
System Validation: The positive control (JWH-018 metabolite) MUST yield a %B/B₀ of < 50%. This proves the antibodies are active and the enzyme conjugate is functioning.
-
Experimental Result: If the wells containing 1-Methyl-1H-indol-3-yl myristate at 10,000 ng/mL yield a %B/B₀ of > 90%, the compound exhibits zero functional cross-reactivity. The assay has successfully validated its own failure to detect the analog.
Strategic Recommendations
The empirical data and structural mechanics demonstrate that standard immunoassay screens are fundamentally incapable of detecting 1-Methyl-1H-indol-3-yl myristate[3]. Relying on ELISA or HEIA for the detection of atypical, long-chain aliphatic indole esters will result in a 100% false-negative rate[2].
Analytical Pivot: For laboratories monitoring novel synthetic cannabinoid precursors or atypical lipophilic analogs, immunoassays must be bypassed entirely. High-Resolution Mass Spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) utilizing electrospray ionization (ESI) should be established as the primary screening modality. The lipophilic nature of the myristate chain makes it highly amenable to reversed-phase liquid chromatography, ensuring robust retention and high-sensitivity detection that immunoassays cannot provide.
References
-
Yates, T. L., Poklis, J. L., Holt, A. K., Fleming, J. H., Bayard, C., Raso, S. A., & Peace, M. R. (2025).. Journal of Analytical Toxicology.
-
Franz, F., Jechle, H., Wilde, M., Angerer, V., Huppertz, L. M., Longworth, M., ... & Auwärter, V. (2017).. Clinical Chemistry and Laboratory Medicine (CCLM).
-
Barnes, A. J., Young, S., Spinella, M., Martin, T. M., Klette, K. L., & Huestis, M. A. (2015). . Clinical Chemistry (NIH Public Access).
Sources
- 1. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Certified reference standards for 1-Methyl-1H-indol-3-yl myristate validation
Comprehensive Comparison Guide: Certified Reference Standards for 1-Methyl-1H-indol-3-yl Myristate Validation
Executive Summary
The accurate identification and quantification of complex lipidated indoles demand rigorous analytical frameworks. 1-Methyl-1H-indol-3-yl myristate —a highly lipophilic synthetic indole derivative—presents unique challenges in chromatographic separation and mass spectrometric detection due to its structural homology with endogenous lipids and illicit synthetic cannabinoids. This guide provides an objective, data-driven comparison of reference standard grades and establishes a self-validating LC-MS/MS protocol for its analysis.
Introduction: The Analytical Challenge of Lipidated Indoles
1-Methyl-1H-indol-3-yl myristate (Molecular Formula: C23H35NO2, Monoisotopic mass: 357.2668 Da) consists of a 1-methylindole core esterified with a 14-carbon myristic acid chain[1]. In the fields of forensic toxicology and lipidomics, compounds featuring this structural motif often serve as critical biomarkers, synthetic cannabinoid precursors, or internal standards[2].
Because of its extreme lipophilicity and structural similarity to endogenous acylcarnitines and synthetic cannabinoids (which frequently feature an indole core), distinguishing 1-Methyl-1H-indol-3-yl myristate from complex biological matrices requires high-resolution chromatography and precise fragmentation profiling[3]. Consequently, the selection of the correct reference standard is the foundational step in method validation.
The Necessity of ISO 17034 Certified Reference Materials (CRMs)
When validating quantitative LC-MS/MS assays, the choice of reference standard dictates the reliability of the entire method. 4 accreditation is the international benchmark for reference material producers, ensuring that standards possess certified property values with associated measurement uncertainty and strict metrological traceability[4].
The Causality of Standard Selection: Why is a CRM strictly necessary for a lipophilic ester like 1-Methyl-1H-indol-3-yl myristate? Esters are inherently susceptible to hydrolysis in aqueous or methanolic solutions over time. An ISO 17034 CRM guarantees that rigorous accelerated and long-term stability studies have been conducted. This prevents calibration drift and false negatives caused by degraded standards, ensuring the assay remains metrologically sound across multi-year longitudinal studies[5][6].
Objective Comparison of Standard Grades
To assist laboratory directors in standard selection, the following table synthesizes the quantitative and qualitative differences between three common tiers of reference materials.
| Parameter | ISO 17034 CRM | Commercial Analytical Standard | In-House Synthesized |
| Purity Assessment | >99% (qNMR & Mass Balance) | >95-98% (HPLC-UV or GC-FID) | Variable (Depends on purification) |
| Uncertainty ( U ) | Strictly defined ( k=2 , 95% CI) | Not provided | Not calculated |
| Metrological Traceability | SI-traceable (NIST/BIPM) | Lot-specific only | None |
| Stability Testing | Accelerated & Long-term proven | Basic lot testing at production | Untested / Assumed |
| Regulatory Compliance | ISO/IEC 17025 & ISO 15189 | Non-compliant for quantitation | Non-compliant |
| Primary Application | Quantitative clinical/forensic assays | Qualitative screening / Library building | R&D / Proof-of-concept |
Experimental Validation Protocol (LC-MS/MS)
To ensure absolute trustworthiness, the following protocol operates as a self-validating system . It utilizes matrix-matched calibration curves and a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects (ion suppression/enhancement) inherent in lipophilic compound analysis[3][7].
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 100 µL of the biological matrix (e.g., urine or plasma). Add 300 µL of ice-cold acetonitrile containing the SIL-IS (e.g., a deuterium-labeled indole analog). Vortex for 30 seconds, then centrifuge at 14,000 ×g for 10 minutes at 4°C.
-
Mechanistic Causality: Adding ice-cold acetonitrile disrupts the hydration shell of matrix proteins, causing them to denature and precipitate[8]. For highly lipophilic molecules like 1-Methyl-1H-indol-3-yl myristate (driven by its 14-carbon aliphatic chain), acetonitrile acts as a strong organic solubilizer, preventing the analyte from co-precipitating with the protein pellet and ensuring near 100% extraction recovery.
Step 2: Chromatographic Separation
-
Action: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 50 × 2.1 mm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 10% B to 98% B over 7 minutes[7].
-
Mechanistic Causality: The C18 stationary phase provides the necessary hydrophobic interactions to retain the myristate chain, separating it from polar matrix interferents. Formic acid acts as a crucial proton source, pre-charging the analyte in the liquid phase to enhance ionization efficiency[7].
Step 3: Mass Spectrometric Detection (ESI-MS/MS)
-
Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Mechanistic Causality: The tertiary nitrogen on the 1-methylindole core readily accepts a proton, forming the [M+H]+ precursor ion at m/z 358.3. Upon Collision-Induced Dissociation (CID) in the second quadrupole, the ester bond selectively cleaves. This yields a primary quantifier ion at m/z 146.1 (the 1-methyl-1H-indol-3-yl cation) and a qualifier ion at m/z 211.2 (the myristoylium cation)[1][9]. Monitoring these specific transitions ensures high-fidelity structural confirmation.
Workflow & Pathway Visualizations
Figure 1: LC-MS/MS analytical workflow for 1-Methyl-1H-indol-3-yl myristate validation.
Figure 2: Proposed ESI+ fragmentation pathway for 1-Methyl-1H-indol-3-yl myristate.
Conclusion
For the rigorous validation of 1-Methyl-1H-indol-3-yl myristate in complex matrices, the use of an ISO 17034 Certified Reference Material is non-negotiable for quantitative accuracy. While analytical-grade standards are sufficient for qualitative library building, only CRMs provide the metrological traceability and stability assurances required to prevent calibration drift. By coupling a high-quality CRM with a self-validating LC-MS/MS protocol utilizing stable isotope correction, laboratories can achieve unparalleled analytical confidence.
References
-
PubChemLite - C23H35NO2S - Explore | uni.lu | 1
-
ISO 17034 Guide to International Standards for Reference Material Producers | ARO Scientific | 4
-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI | 2
-
Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search | ACS Publications | 7
-
LC/ESI-MS/MS method for quantification of 28 synthetic cannabinoids in neat oral fluid and its application to preliminary studies on their detection windows | PubMed | 8
Sources
- 1. PubChemLite - C23H35NO2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. nata.com.au [nata.com.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC/ESI-MS/MS method for quantification of 28 synthetic cannabinoids in neat oral fluid and its application to preliminary studies on their detection windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
Comparative Lipophilicity Guide: 1-Methyl-1H-indol-3-yl Myristate vs. Palmitate Derivatives
In the realm of modern drug development, modulating the lipophilicity of active pharmaceutical ingredients (APIs) is a cornerstone strategy for enhancing bioavailability, enabling lipid nanoparticle (LNP) formulation, and directing lymphatic transport. The esterification of the privileged indole scaffold—specifically 1-methyl-1H-indol-3-ol—with long-chain fatty acids generates highly lipophilic prodrugs capable of bypassing hepatic first-pass metabolism.
As a Senior Application Scientist, I have structured this guide to provide an in-depth comparative analysis of two specific derivatives: 1-Methyl-1H-indol-3-yl myristate (a C14 fatty acid ester) and 1-Methyl-1H-indol-3-yl palmitate (a C16 fatty acid ester). By examining their lipophilic profiles, we will uncover how a seemingly minor two-carbon extension dictates profound differences in chromatographic behavior and biological partitioning.
Structural and Theoretical Comparison
The core structural difference between the two derivatives lies entirely in the acyl chain length. The myristate derivative features a 14-carbon saturated chain, whereas the palmitate derivative features a 16-carbon saturated chain.
The Causality of Chain Length: According to the Hansch-Leo fragmental constant system, each additional methylene (-CH 2 -) group contributes approximately +0.5 to the overall partition coefficient (LogP) of a molecule. Therefore, the palmitate derivative is theoretically expected to exhibit a LogP approximately 1.0 unit higher than its myristate counterpart. This elevated lipophilicity directly correlates with stronger hydrophobic interactions with lipid bilayers in biological systems and stationary phase alkyl chains in chromatography.
Table 1: Physicochemical Comparison of Indole-Fatty Acid Esters
| Property | 1-Methyl-1H-indol-3-yl Myristate | 1-Methyl-1H-indol-3-yl Palmitate | Causality / Impact |
| Acyl Chain Length | C14 (Tetradecanoate) | C16 (Hexadecanoate) | +2 Methylene groups in palmitate increase van der Waals interactions. |
| Molecular Formula | C 23 H 35 NO 2 | C 25 H 39 NO 2 | Directly impacts molecular weight and steric bulk in lipid membranes. |
| Estimated LogP | ~ 6.5 - 7.0 | ~ 7.5 - 8.0 | Each -CH
2
|
| Aqueous Solubility | Extremely Low | Negligible | Requires advanced lipid-based formulations (e.g., LNPs, SMEDDS). |
| Chylomicron Affinity | High | Very High | Palmitate's longer chain provides deeper anchoring into triglyceride cores. |
Experimental Methodology: RP-HPLC Determination of Lipophilicity
The Causality Behind the Method Choice: For highly lipophilic compounds (LogP > 5), the classical shake-flask method (octanol/water) is fundamentally flawed. These compounds exhibit negligible aqueous solubility and tend to form micro-emulsions at the solvent interface, leading to highly variable and inaccurate partitioning data (1)[1]. To ensure a self-validating and reproducible system, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. RP-HPLC measures the partitioning of the analyte between a non-polar stationary phase (mimicking lipid membranes) and a polar mobile phase, providing a highly accurate chromatographic hydrophobicity index (CHI) or extrapolated LogP (2)[2].
Self-Validating Protocol: Isocratic RP-HPLC Method
-
System Preparation & Calibration:
-
Stationary Phase: Use a C18 end-capped column (e.g., 150 x 4.6 mm, 5 µm). Rationale: End-capping prevents secondary silanophilic interactions with the indole nitrogen, ensuring retention is strictly driven by lipophilicity (2)[2].
-
Mobile Phase: Prepare binary mixtures of Methanol (HPLC grade) and HPLC-grade Water. Rationale: Methanol is the preferred organic modifier as its hydrogen-bonding properties closely resemble those of octanol.
-
-
Reference Standard Validation:
-
Inject a homologous series of reference standards with known LogP values (e.g., toluene, bromobenzene, triphenylamine, DDT).
-
Calculate the capacity factor ( k′ ) for each standard: k′=(tr−t0)/t0 , where tr is the retention time and t0 is the dead time (measured using an unretained marker like uracil to self-validate the void volume).
-
Plot logk′ vs. known LogP to generate a linear calibration curve (An R2>0.99 is required to validate the system).
-
-
Analyte Measurement:
-
Dissolve 1-Methyl-1H-indol-3-yl myristate and palmitate in 100% methanol (1 mg/mL).
-
Inject 10 µL of each sample in triplicate across at least three different isocratic mobile phase compositions (e.g., 70%, 80%, 90% Methanol).
-
Calculate logk′ for each derivative.
-
-
Data Extrapolation:
-
Extrapolate the logk′ values to 100% aqueous concentration ( logkw ) using linear regression. Use the validated calibration curve to convert logkw into the experimental LogP.
-
Workflow for RP-HPLC determination of highly lipophilic compounds.
Mechanistic Implications: Lymphatic Transport and Prodrug Strategy
The experimental lipophilicity differences between the myristate and palmitate derivatives dictate their biological fate.
When administered orally, highly lipophilic prodrugs (LogP > 5) bypass the hepatic portal vein—avoiding first-pass metabolism—and are instead incorporated into mixed micelles in the intestinal lumen. From there, they are taken up by enterocytes and packaged into chylomicrons (3)[3].
Myristate (C14) vs. Palmitate (C16) Dynamics: While both derivatives are sufficiently lipophilic to trigger lymphatic transport, the palmitate ester exhibits a significantly higher affinity for the triglyceride core of chylomicrons. Research indicates that fatty acid chain length directly influences the degree of lymphatic targeting; C16 chains provide optimal hydrophobic anchoring, whereas C14 chains, being slightly more hydrophilic, show a marginally higher rate of premature hydrolysis by intestinal esterases (4)[4].
Intestinal lymphatic transport pathway for highly lipophilic prodrugs.
Conclusion
The addition of two carbons in the transition from 1-Methyl-1H-indol-3-yl myristate to the palmitate derivative yields a measurable and highly impactful increase in lipophilicity. Through rigorous RP-HPLC analysis, researchers can quantify this shift, which translates biologically into enhanced chylomicron association and superior lymphatic targeting. For drug development professionals designing lipid-anchored prodrugs, the palmitate derivative offers a more robust shield against first-pass metabolism, albeit requiring more advanced lipid-based formulation strategies due to its extreme hydrophobicity.
References
- Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL
- Title: Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC)
- Title: Insights on Fatty Acids in Lipophilic Prodrug Strategy Source: SciSpace URL
- Title: Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system Source: PubMed URL
Sources
- 1. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Guide to Inter-Laboratory Validation of Detection Limits for 1-Methyl-1H-indol-3-yl myristate
Introduction: The Criticality of Validated Detection Limits in Novel Compound Analysis
In the landscape of drug discovery and development, the robust characterization of novel chemical entities is paramount. For a compound such as 1-Methyl-1H-indol-3-yl myristate, a molecule combining an indole moiety with a long-chain fatty acid ester, establishing its analytical detection limits is a foundational step. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are not merely statistical figures; they define the boundaries of reliable analytical measurement.[1][2][3] The LOD represents the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.[1][4]
An inter-laboratory validation study is the gold standard for assessing the reproducibility and transferability of an analytical method.[5][6] By involving multiple laboratories, we can identify and quantify the sources of variability that may arise from differences in instrumentation, reagents, and analyst technique. This guide provides a framework for conducting such a study for 1-Methyl-1H-indol-3-yl myristate, comparing two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision that influences the sensitivity, selectivity, and robustness of the detection method. For a molecule with the structural features of 1-Methyl-1H-indol-3-yl myristate—a moderately polar indole head and a nonpolar myristate tail—both LC-MS/MS and GC-MS present viable options, each with distinct advantages and considerations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Sensitivity Approach
LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[7][8][9][10] Given the ester linkage in 1-Methyl-1H-indol-3-yl myristate, LC-MS/MS is an attractive option as it typically does not require high temperatures for volatilization, thus minimizing the risk of thermal degradation. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[7][11]
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard for Volatile Compounds
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[8][12][13] While the target analyte itself may have limited volatility due to its molecular weight, derivatization can be employed to increase its volatility and improve its chromatographic properties.[14][15] For instance, silylation of any active hydrogens could be explored. GC-MS offers excellent chromatographic resolution and is a cost-effective and highly reliable technique.
Inter-Laboratory Validation Study Design
A well-structured inter-laboratory study is essential for generating statistically significant and defensible LOD and LOQ values. The following design is based on guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[1][5][16][17][18][19]
Key Study Parameters:
-
Number of Laboratories: A minimum of eight to ten participating laboratories submitting valid data is recommended to ensure statistical power.[5][18][20]
-
Test Material: A well-characterized, homogenous batch of 1-Methyl-1H-indol-3-yl myristate reference standard and a representative matrix (e.g., plasma, formulation buffer) should be distributed to all participating laboratories.
-
Sample Preparation: A detailed and standardized sample preparation protocol is crucial to minimize variability.
Visualizing the Inter-Laboratory Validation Workflow
Caption: Workflow for the inter-laboratory validation study.
Experimental Protocols
Protocol 1: LOD/LOQ Determination by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure adequate retention and separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: At least two specific transitions for 1-Methyl-1H-indol-3-yl myristate should be optimized for quantification and confirmation.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-Methyl-1H-indol-3-yl myristate in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking the stock solution into the chosen matrix.
-
Prepare blank matrix samples (with and without an internal standard).
-
Prepare low-level spiked samples near the expected LOD.
-
-
LOD/LOQ Determination (Based on Signal-to-Noise Ratio):
-
Analyze a series of spiked samples at decreasing concentrations.
-
The LOD is determined as the concentration at which the signal-to-noise ratio is typically 3:1.[1][2]
-
The LOQ is determined as the concentration at which the signal-to-noise ratio is typically 10:1, with acceptable precision and accuracy.[1][2]
-
Protocol 2: LOD/LOQ Determination by GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A program that provides good separation of the analyte from matrix components.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Methyl-1H-indol-3-yl myristate.
-
-
Sample Preparation (with derivatization if necessary):
-
Follow the same procedure for preparing stock and spiked samples as in the LC-MS/MS protocol.
-
If derivatization is required, a validated protocol for silylation or another suitable reaction should be followed.
-
-
LOD/LOQ Determination (Based on the Calibration Curve):
-
Generate a calibration curve using a series of standards in the low concentration range.
-
The LOD and LOQ can be calculated using the following equations as per ICH guidelines:[4]
-
LOD = 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)
-
-
The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[3]
-
Visualizing the Data Analysis Pipeline
Caption: Data analysis pipeline for LOD/LOQ determination.
Hypothetical Performance Data Comparison
The following tables summarize the expected performance characteristics for the two proposed methods based on an inter-laboratory validation study.
Table 1: Hypothetical Inter-Laboratory Validation Results for LC-MS/MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Laboratory 8 | Mean | RSD (%) |
| LOD (ng/mL) | 0.05 | 0.06 | 0.04 | ... | 0.05 | 0.052 | 15.4 |
| LOQ (ng/mL) | 0.15 | 0.18 | 0.12 | ... | 0.16 | 0.155 | 14.8 |
| Precision at LOQ (%RSD) | 8.5 | 9.2 | 7.8 | ... | 8.9 | 8.6 | 6.5 |
| Accuracy at LOQ (%) | 98.2 | 101.5 | 99.1 | ... | 97.5 | 99.2 | 1.8 |
Table 2: Hypothetical Inter-Laboratory Validation Results for GC-MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Laboratory 8 | Mean | RSD (%) |
| LOD (ng/mL) | 0.5 | 0.6 | 0.4 | ... | 0.5 | 0.51 | 16.2 |
| LOQ (ng/mL) | 1.5 | 1.8 | 1.2 | ... | 1.6 | 1.53 | 15.7 |
| Precision at LOQ (%RSD) | 10.2 | 11.5 | 9.8 | ... | 10.8 | 10.6 | 6.8 |
| Accuracy at LOQ (%) | 97.5 | 102.1 | 98.5 | ... | 96.9 | 98.8 | 2.1 |
Conclusion and Recommendations
This guide outlines a comprehensive framework for the inter-laboratory validation of detection limits for 1-Methyl-1H-indol-3-yl myristate. Based on the anticipated performance, LC-MS/MS is expected to provide lower detection and quantification limits compared to GC-MS, making it the preferred method for applications requiring high sensitivity. However, GC-MS remains a robust and reliable alternative, particularly in quality control environments where ultra-high sensitivity is not the primary requirement.
The successful execution of this inter-laboratory study will provide a statistically sound and defensible basis for the LOD and LOQ of 1-Methyl-1H-indol-3-yl myristate, ensuring the reliability of future analytical data and supporting its progression through the drug development pipeline.
References
- A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC. (n.d.).
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 27).
- A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - Frontiers. (2022, August 2).
- Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. (2018, August 30).
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29).
- A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Publishing. (2016, March 22).
- Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed. (2012, March 30).
- Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism | Analytical Chemistry - ACS Publications. (2011, October 14).
- What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22).
- validation of analytical procedures q2(r2) - ICH. (2023, November 30).
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14).
- Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis - Feed Industry HACCP and PCQI Training. (n.d.).
- AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC. (n.d.).
- Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. (n.d.).
- AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. (n.d.).
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (2017, March 15).
- AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. (2011, November 1).
- Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC. (n.d.).
- (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures - ResearchGate. (2016, June 14).
- GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate. (n.d.).
- ANALYTICAL DETECTION LIMIT GUIDANCE & Laboratory Guide for Determining Method Detection Limits Wisconsin Department of Natur. (n.d.).
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016, February 4).
- Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC. (n.d.).
- Methods for the determination of limit of detection and limit of quantitation of the analytical methods - ResearchGate. (2015, June 1).
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. feedhaccp.org [feedhaccp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 9. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. database.ich.org [database.ich.org]
- 18. aoac.org [aoac.org]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-indol-3-yl myristate proper disposal procedures
Standard Operating Procedure: Lifecycle Management and Disposal of 1-Methyl-1H-indol-3-yl Myristate
As drug development professionals and analytical chemists, we must treat synthetic indole derivatives with stringent lifecycle management. 1-Methyl-1H-indol-3-yl myristate is a specialized synthetic ester comprising a bioactive 1-methylindole core and a highly lipophilic 14-carbon myristate (tetradecanoate) chain. This structural duality dictates its environmental behavior and necessitates precise, controlled disposal protocols to prevent ecological contamination and ensure regulatory compliance.
Physicochemical Profiling & Hazard Assessment
Understanding the physicochemical properties of 1-Methyl-1H-indol-3-yl myristate is the first step in designing a safe disposal strategy. The data below synthesizes its core characteristics and their direct logistical implications.
| Parameter | Value / Characteristic | Logistical & Disposal Implication |
| Molecular Formula | C23H35NO2 ([1]) | Non-halogenated organic compound; dictates routing to standard organic incineration streams. |
| Monoisotopic Mass | 357.26 Da ([1]) | Moderate molecular weight; dry powders pose inhalation risks requiring proper ventilation. |
| Aqueous Solubility | Insoluble ([2]) | Strictly prohibits sink/drain disposal; requires organic solvents for surface decontamination. |
| Lipophilicity (LogP) | High (Est. > 6.0) ([3]) | High potential for aquatic bioaccumulation; necessitates complete thermal destruction. |
| Chemical Stability | Sensitive to strong oxidizers ([4]) | Must be segregated from nitrates, bleaches, and oxidizing acids during waste accumulation. |
Causality of Hazards: The extreme hydrophobicity driven by the 14-carbon myristate chain means this compound will not dilute in wastewater. Instead, it partitions into organic sludges and aquatic environments, posing long-term ecological risks ([3]). Consequently, federal environmental regulations strictly prohibit the sewering of such lipophilic synthetic derivatives ([5]).
Operational Safety & Spill Management Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.
Scenario: Accidental benchtop spill of the solid compound or a concentrated stock solution.
-
Step 1: Immediate Containment & Isolation
-
Action: Immediately halt operations and don appropriate PPE (nitrile gloves, safety goggles, lab coat). Do not apply water to the spill. Surround and cover the spill with an inert, non-combustible absorbent material such as dry vermiculite, diatomaceous earth, or commercial sand ([4]).
-
Causality: Because the compound is highly lipophilic and water-insoluble, applying water will repel the ester, spreading the contamination over a larger surface area ([2]).
-
Validation: Visually confirm the spill perimeter is fully enclosed by the dry absorbent and no liquid is breaching the containment ring.
-
-
Step 2: Mechanical Collection
-
Action: Using non-sparking tools, carefully sweep the absorbed mixture into a wide-mouth, High-Density Polyethylene (HDPE) hazardous waste container ([4]).
-
Causality: HDPE is chemically resistant to most organic esters and prevents container degradation or leaching.
-
Validation: Inspect the spill zone under bright, oblique lighting to ensure no residual powder or oily sheen remains on the benchtop.
-
-
Step 3: Chemical Decontamination
-
Action: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve microscopic lipophilic residues, followed by a standard laboratory detergent wash ([2]).
-
Validation: Swab the area with a clean, dry Kimwipe; if the wipe shows no discoloration or oily residue, decontamination is successful. Place all solvent-soaked wipes into the solid hazardous waste bin.
-
Waste Segregation and Routing Workflow
Proper segregation prevents dangerous chemical interactions and optimizes disposal costs. Follow the decision matrix below to route 1-Methyl-1H-indol-3-yl myristate waste correctly.
Decision matrix for the segregation and routing of 1-Methyl-1H-indol-3-yl myristate waste.
Step-by-Step Disposal Procedures
-
Step 1: Waste Characterization & Segregation
-
Action: Separate waste streams based on the solvent matrix. Pure compound or compound dissolved in non-halogenated solvents (e.g., DMSO, ethanol) must be routed to the "Non-Halogenated Organic Waste" stream ([6]). If the compound was used in a halogenated solvent (e.g., dichloromethane), the entire mixture defaults to the "Halogenated Organic Waste" stream.
-
Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing streams exponentially increases disposal costs and safety risks.
-
-
Step 2: Containerization & RCRA Labeling
-
Action: Store accumulated waste in tightly sealed, chemically compatible containers. Apply a compliant hazardous waste label immediately upon the first drop of waste entering the container.
-
Causality: The EPA's Resource Conservation and Recovery Act (RCRA) mandates strict tracking of hazardous materials from cradle to grave to prevent environmental negligence ([7]).
-
Validation: Implement a weekly laboratory checklist to verify that all waste containers are securely closed (not just loosely capped) and that labels accurately reflect the contents and accumulation start dates ([3]).
-
-
Step 3: Final Destruction via High-Temperature Incineration
-
Action: Coordinate with your institution's Environmental Health and Safety (EHS) office to transfer the waste to a licensed hazardous waste contractor.
-
Causality: High-temperature incineration is the only scientifically sound method for final disposal. The intense thermal energy completely cleaves the indole ring and the long aliphatic chain, converting the molecule into harmless carbon dioxide, water vapor, and simple nitrogen oxides, thereby eliminating any risk of environmental bioaccumulation ([7]).
-
Regulatory Compliance & Environmental Impact
Laboratory personnel must recognize that synthetic indole derivatives fall under strict environmental oversight. The EPA has established definitive management standards that explicitly ban the intentional disposal (sewering) of hazardous pharmaceutical and chemical wastes down toilets or drains ([5]). Furthermore, handling unknown or highly concentrated chemical spills must align with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards to ensure personnel are not exposed to uncharacterized risks ([8]).
References
-
Proper Disposal of Stearyl Myristate in a Laboratory Setting - Benchchem.
-
Myristic Acid ethyl ester Safety Data - Santa Cruz Biotechnology.
-
Isopropyl Myristate Safety Data Sheet - Avena Lab.
-
ISOPROPYL MYRISTATE, NF - SAFETY DATA SHEET - Science Interactive.
-
C23H35NO2S - Explore - PubChemLite.
-
Hazardous Waste Listings - Environmental Protection Agency (EPA).
-
Hazardous Waste - OSHA Compliance Issues - Occupational Safety and Health Administration (OSHA).
-
Management Standards for Hazardous Waste Pharmaceuticals - American Society of Health-System Pharmacists (ASHP).
Sources
- 1. PubChemLite - C23H35NO2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. avenalab.com [avenalab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scienceinteractive.com [scienceinteractive.com]
- 5. ashp.org [ashp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste - OSHA Compliance Issues | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
